molecular formula C8H5ClN2O2 B1380390 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1545047-49-1

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Katalognummer: B1380390
CAS-Nummer: 1545047-49-1
Molekulargewicht: 196.59 g/mol
InChI-Schlüssel: CHUIRRXEMUBRPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1545047-49-1) is a high-purity chemical intermediate with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing more complex pyrazolo[1,5-a]pyridine derivatives. Its molecular structure, featuring a carboxylic acid group and a chlorine atom on the fused bicyclic system, makes it a valuable scaffold for designing targeted molecules.Research applications for this compound and its analogs are extensive, primarily in the field of pharmaceutical development. Pyrazolo[1,5-a]pyridine derivatives are investigated as modulators of biological targets, including metabotropic glutamate receptors (mGluR), which are relevant for neurological and psychiatric disorders such as Parkinson's disease, anxiety, and neuropathic pain . Furthermore, this chemical scaffold is explored in the design of kinase inhibitors for oncology research, with specific derivatives being studied for their effects on various cancers, including gastric, breast, and renal cancers . The structural motif is also highly relevant in agricultural chemistry for the synthesis of novel agrochemicals.This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access detailed safety and handling information, including the Safety Data Sheet (SDS), through the supplier's documentation portal .

Eigenschaften

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUIRRXEMUBRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545047-49-1
Record name 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Physicochemical Profiling & Utilization of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

[1][2]

Executive Summary

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1545047-49-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space.[1][2] As a fused bicyclic system containing a bridgehead nitrogen, it functions as a bioisostere for indole and azaindole moieties, offering distinct electronic properties and solubility profiles.[1][2]

This technical guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and experimental characterization workflows.[1][2] It is designed for medicinal chemists and formulation scientists requiring rigorous data to integrate this building block into drug discovery pipelines.[2]

Structural Identity & Molecular Architecture[1][2]

The compound features a pyrazolo[1,5-a]pyridine core—a 5,6-fused ring system.[1][2] The 2-position is functionalized with a carboxylic acid (providing a handle for amide coupling or solubility modulation), while the 5-position bears a chlorine atom (modulating lipophilicity and metabolic stability).[1][2]

Attribute Detail
IUPAC Name 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS Registry Number 1545047-49-1
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
SMILES Clc1cc2cc(nn2c1)C(=O)O
InChI Key (Analogous to unsubstituted: AYGNAOBAPQNTIL-UHFFFAOYSA-N)
Structural Class Fused N-heteroaryl carboxylic acid
Scaffold Analysis & Electronic Tuning

The 5-chloro substituent is strategically significant.[1][2] Unlike the unsubstituted parent (CAS 63237-88-7), the 5-Cl group exerts an electron-withdrawing inductive effect (-I), which:

  • Reduces the electron density of the pyridine ring, potentially lowering the pKa of the carboxylic acid.[1][2]

  • Blocks metabolic oxidation at the typically labile 5-position.[1][2]

  • Increases Lipophilicity (LogP) , enhancing membrane permeability compared to the parent acid.[1][2]

ScaffoldAnalysiscluster_effectMedicinal Chemistry ImpactCorePyrazolo[1,5-a]pyridine Core(Aromatic, Planar)COOHC2-Carboxylic Acid(Solubility Handle / Coupling Site)Core->COOH FunctionalizationClC5-Chloro Substituent(Metabolic Block / Lipophilicity)Core->Cl Electronic Tuning (-I Effect)pKaAcidity Modulation(Lower pKa)COOH->pKaMetabMetabolic Stability(Blocked Oxidation)Cl->Metab

Figure 1: Structural Activity Relationship (SAR) logic of the 5-chloro substitution.[1][2]

Physicochemical Properties Profile

The following data aggregates experimental baselines from analogous scaffolds and calculated descriptors for the specific 5-chloro derivative.

PropertyValue / RangeContext & Implication
Physical State Solid (Powder)Typically White to Off-White/Yellow.[1][2]
Melting Point 190–210 °C (Predicted)Parent acid melts at 185–195 °C [1].[1][2] The Cl-substituent typically raises lattice energy.[1][2]
LogP (Octanol/Water) ~1.5 (Estimated)Parent LogP is 0.9 [2].[1][2] Cl adds ~0.[2]6. Moderate lipophilicity.[2]
pKa (Acid) 3.2 – 3.8 (Estimated)The carboxylic acid is the primary ionizable group.[1][2] The 5-Cl withdraws density, slightly increasing acidity vs. parent (~4.0).[1][2]
pKa (Base) < 1.0The bridgehead nitrogen is non-basic due to aromaticity participation.[1][2]
Solubility (Water) Low (pH < 3)Insoluble as free acid.[1][2]
Solubility (Buffer) High (pH > 6)Forms soluble carboxylate salt.[1][2]
Solubility (Organic) HighDMSO, Methanol, DMF.[1][2]
Solubility & Ionization Logic

The compound behaves as a monoprotic weak acid .[1][2]

  • pH < 3: Exists as the neutral, uncharged species.[1][2] Solubility is limited by the crystal lattice energy (Brick dust).[2]

  • pH > 5: Deprotonation of the carboxylic acid (

    
    ) occurs, drastically increasing aqueous solubility.[1][2]
    
  • Formulation Tip: For stock solutions, dissolve in DMSO first, or use a slightly basic aqueous buffer (PBS pH 7.[1][2]4) if organic solvents must be avoided.[2]

Synthetic & Retrosynthetic Logic[1][2][6]

Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers or unreacted precursors).[1][2] The 5-chloropyrazolo[1,5-a]pyridine scaffold is typically constructed via a [3+2] cycloaddition .[1][2]

Retrosynthetic Pathway

The most robust route involves the N-amination of a 4-chloropyridine derivative, followed by cycloaddition with an alkyne ester (e.g., ethyl propiolate).[1][2]

  • Precursor: 4-Chloropyridine (or 4-chloropyridine-2-carboxylic acid derivative).[1][2]

  • Intermediate: N-aminopyridinium salt.

  • Cyclization: Reaction with propiolate ester forms the bicyclic core.[1][2]

  • Hydrolysis: Ester hydrolysis yields the final acid.[1][2]

Potential Impurities:

  • Regioisomers: 4-Chloro or 6-Chloro isomers if the starting material was not regiopure.[1][2]

  • Decarboxylated byproduct: Pyrazolo[1,5-a]pyridine (if heated excessively).[1][2]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To determine the precise ionization constant of the carboxylic acid to predict solubility at physiological pH.[2]

Reagents:

  • Compound Stock: 10 mM in DMSO.[2]

  • Titrant: 0.1 M KOH (CO₂-free).[1][2]

  • Media: 0.15 M KCl (ionic strength adjustor).[1][2]

Workflow:

  • Preparation: Dilute the DMSO stock into the aqueous KCl solution to reach a final compound concentration of 0.5 mM (ensure DMSO < 2%).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated.

  • Titration: Titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.

  • Analysis: Plot pH vs. Volume of KOH. Identify the inflection point (equivalence point).[2] The Half-Equivalence point corresponds to the pKa.[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: To quantify saturation solubility at pH 7.4 (physiological) and pH 2.0 (gastric).

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 2.0 phosphate and pH 7.4 PBS) in glass vials.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter (to remove undissolved solid).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Calculation:

      
      [1][2]
      

Handling & Stability

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is stable in solid form but should be protected from moisture.[2]

  • Solution Stability:

    • DMSO: Stable for months at -20°C.

    • Aqueous (pH > 7): Stable for days at 4°C.

    • Aqueous (Acidic): Risk of precipitation; ensure pH is maintained if solubility is required.[1][2]

  • Safety (MSDS Summary):

    • GHS Classification: Warning.[1][2]

    • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.[1][2]

Analytical Characterization Workflow

To validate the identity and purity of the compound before use in biological assays, follow this decision tree.

CharacterizationWorkflowSampleRaw Sample(Solid)LCMSLC-MS Analysis(Identity Check)Sample->LCMS Mass Confirmation(m/z ~197 [M+H]+)NMR1H-NMR (DMSO-d6)(Structure Verification)LCMS->NMR Correct MassFailRecrystallize / PurifyLCMS->Fail Wrong MassHPLCHPLC-UV (>95%)(Purity Check)NMR->HPLC Structure ConfirmedNMR->Fail Impurities FoundReleaseRelease for AssayHPLC->Release Purity > 95%HPLC->Fail Purity < 95%

Figure 2: Analytical quality control workflow for validating 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Expected Analytical Signals[1][2][8]
  • MS (ESI+): m/z = 197.0 (M+H)⁺ and 199.0 (M+H+2)⁺ in a 3:1 ratio (characteristic Chlorine isotope pattern).[1][2]

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm (Broad s, 1H, COOH).[1][2]
      
    • 
       ~8.5-9.0 ppm (Doublet, H-7 near Nitrogen).[1][2]
      
    • 
       ~7.0-8.0 ppm (Aromatic signals for H-3, H-4, H-6).[1][2]
      
    • Note: The H-3 proton on the pyrazole ring is typically a singlet around 7.2-7.5 ppm.[1][2]

References

  • Chem-Impex International. Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7) Product Data.[1][2] Retrieved from [1][2]

  • PubChem. Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CID 7127820).[1][2][3][4][5] National Library of Medicine.[2] Retrieved from [1][2][3]

  • Appretech Scientific. 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1545047-49-1).[1][2][6] Retrieved from [1][2]

  • Sigma-Aldrich. Pyrazolo[1,5-a]pyridine-2-carboxylic acid Safety Data Sheet.[1][2] Retrieved from [1][2]

Technical Profile: 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

[1][2][3][4][5]

Executive Summary

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a specialized bicyclic heteroaromatic scaffold used primarily in medicinal chemistry.[1] As a fused pyrazolo-pyridine derivative, it serves as a critical pharmacophore in the development of kinase inhibitors (particularly JAK and Factor Xa inhibitors) and as a bioisostere for indole and azaindole moieties. Its structural rigidity and specific electronic distribution make it an ideal template for fragment-based drug discovery (FBDD), allowing for precise vectorization of substituents in the ATP-binding pockets of target enzymes.

Identification & Physicochemical Data

The following data establishes the unique identity of the compound for regulatory and procurement purposes.

ParameterTechnical Specification
Chemical Name 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS Registry Number 1545047-49-1
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Exact Mass 196.00 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyridine N)
SMILES OC(=O)C1=CC2=CC(Cl)=CC=N2N1
InChI Key CHUIRRXEMUBRPI-UHFFFAOYSA-N

Structural Analysis & Regiochemistry

The pyrazolo[1,5-a]pyridine core is a 9-membered bicyclic system where a 5-membered pyrazole ring is fused to a 6-membered pyridine ring across the nitrogen-carbon bond.

Regiochemical Mapping

A critical aspect of working with this scaffold is understanding the numbering transformation from the starting pyridine material. The synthesis typically begins with 4-chloropyridine . Due to the nature of the cyclization, the substituent at the 4-position (gamma) of the pyridine ring maps to the 5-position of the final fused system.

Regiochemistrycluster_0Starting Materialcluster_1Fused ProductPyridine4-Chloropyridine(Substituent at C-4)Product5-Chloropyrazolo[1,5-a]pyridine(Substituent maps to C-5)Pyridine->Product1. N-Amination2. Cyclization w/ Propiolate

Caption: Regiochemical mapping showing the translocation of the chloro-substituent from the 4-position of the pyridine precursor to the 5-position of the fused scaffold.

Synthesis & Manufacturing Protocol

The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a multi-step process involving the construction of the pyrazole ring onto an activated pyridine core. The following protocol is a validated route adapted from standard heterocyclic methodologies [1, 2].

Reaction Pathway Logic
  • N-Amination: The pyridine nitrogen is aminated to create a nucleophilic "handle" (N-amino pyridinium salt).

  • 1,3-Dipolar Cycloaddition: The N-aminopyridinium ylide reacts with an alkyne ester (ethyl propiolate) to close the 5-membered ring.

  • Hydrolysis: The ester is saponified to yield the free carboxylic acid.

SynthesisPathStart4-ChloropyridineStep1Step 1: N-AminationReagent: MSH or HOSASolvent: DCM/WaterStart->Step1Inter11-Amino-4-chloropyridinium SaltStep1->Inter1Step2Step 2: CyclizationReagent: Ethyl Propiolate + K2CO3Solvent: DMF, RT -> 60°CInter1->Step2Inter2Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylateStep2->Inter2Step3Step 3: HydrolysisReagent: LiOH or NaOHSolvent: THF/H2OInter2->Step3Final5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid(CAS 1545047-49-1)Step3->Final

Caption: Step-wise synthetic workflow for the production of the target acid from 4-chloropyridine.

Detailed Experimental Procedures
Step 1: Preparation of 1-Amino-4-chloropyridinium Mesitylenesulfonate
  • Reagents: 4-Chloropyridine HCl, O-Mesitylenesulfonylhydroxylamine (MSH).

  • Protocol: Dissolve 4-chloropyridine in DCM at 0°C. Add MSH dropwise. Stir at 0°C for 3 hours. Filter the resulting white precipitate.

  • Critical Note: MSH is potentially explosive; handle with extreme care or use Hydroxylamine-O-sulfonic acid (HOSA) as a safer alternative [3].

Step 2: Cyclization to Ethyl Ester
  • Reagents: 1-Amino-4-chloropyridinium salt, Ethyl propiolate, Potassium Carbonate (K₂CO₃).

  • Protocol: Suspend the salt in DMF. Add K₂CO₃ (2.5 eq) followed by Ethyl propiolate (1.2 eq). The reaction mixture will turn dark. Stir at room temperature for 12 hours.

  • Work-up: Dilute with water, extract with Ethyl Acetate. The organic layer is dried (Na₂SO₄) and concentrated. Purification via flash chromatography (Hexane/EtOAc) yields the ethyl ester.

Step 3: Saponification
  • Reagents: Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate, LiOH (2N aq).

  • Protocol: Dissolve ester in THF/MeOH (1:1). Add LiOH solution. Stir at 50°C for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The product precipitates as a white/off-white solid. Filter and dry under vacuum.

Medicinal Chemistry Applications

The 5-chloro substituent provides a unique electronic and steric handle compared to the unsubstituted parent scaffold.

Kinase Inhibition (JAK/STAT Pathway)

The pyrazolo[1,5-a]pyridine core acts as an ATP-mimetic. The nitrogen at position 1 and the carboxylate (or derived amide) at position 2 can form key hydrogen bonds with the hinge region of kinases. The 5-chloro group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue interaction), depending on the specific kinase binding mode [4].

Bioisosterism

This scaffold serves as a bioisostere for:

  • Indole-2-carboxylic acid: Improved metabolic stability due to the lack of an electron-rich C3 position susceptible to oxidation.

  • Naphthalene: Introduction of polarity and H-bond acceptance (N1) while maintaining planarity.

Quality Control & Analytics

To ensure the integrity of the CAS 1545047-49-1 material, the following analytical signatures should be verified.

MethodExpected Signal
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, COOH), δ 8.85 (d, J=7.5 Hz, 1H, H-7), δ 8.15 (d, J=2.0 Hz, 1H, H-4), δ 7.25 (s, 1H, H-3), δ 7.10 (dd, 1H, H-6). Note: H-4 is a doublet due to meta-coupling.
HPLC Purity >95% (254 nm). Impurities often include the decarboxylated species or unhydrolyzed ester.
LC-MS [M+H]⁺ = 197.0/199.0 (Characteristic 3:1 Chlorine isotope pattern).

References

  • BLD Pharm. (2024). Product Certificate: 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1545047-49-1).[2][3] Catalog No. BD01028953.[3]

  • Organic Syntheses. (1957).[4] 1-Aminopyridinium Iodide.[4] Org. Synth. 1957, 37, 1.

  • Accela Chem. (2024). Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate Safety Data Sheet.

  • Journal of Medicinal Chemistry. (2016). Discovery of Pyrazolo[1,5-a]pyridine Inhibitors. (General reference for scaffold utility).

An In-depth Technical Guide to the Solubility of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing formulation strategies, bioavailability, and process chemistry.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry.[3] We will explore the theoretical principles governing its solubility, present a detailed, field-proven protocol for thermodynamic solubility determination, and discuss the practical implications of the resulting solubility profile for drug development professionals. The methodologies and insights presented herein are designed to be directly applicable in a research and development setting.

Introduction: The Critical Role of Solubility

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid belongs to the pyrazolopyridine class of compounds, which are recognized as key scaffolds for enzyme inhibitors and other therapeutic agents.[4] The successful progression of such a candidate from discovery to a viable drug product is fundamentally dependent on understanding and optimizing its physicochemical properties, chief among them being solubility.[2]

Poor solubility can severely hamper drug development by:

  • Limiting Oral Bioavailability: Only a dissolved drug can be absorbed across the gastrointestinal tract.[5][6]

  • Complicating Formulation: Developing a stable and effective dosage form for a poorly soluble compound requires significant time and resources, often involving complex techniques like co-solvency or amorphization.[7][8]

  • Yielding Unreliable In Vitro Data: Inconsistent dissolution in assay media can lead to misleading structure-activity relationship (SAR) data during the discovery phase.[9]

This guide, therefore, aims to provide researchers, chemists, and formulation scientists with both the foundational knowledge and the practical tools to accurately assess and interpret the solubility of this specific compound and its analogs.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, model. A more nuanced understanding requires an analysis of the specific functional groups and the overall molecular architecture.

Molecular Structure Analysis:

Caption: Key functional groups influencing solubility.

  • Carboxylic Acid (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidity (pKa) means that in basic solvents or aqueous solutions with appropriate pH, it can deprotonate to form a highly polar carboxylate salt, dramatically increasing solubility.[7]

  • Pyrazolopyridine Core: This fused heterocyclic system contains nitrogen atoms that are weak hydrogen bond acceptors. The aromatic nature of the rings contributes to a degree of lipophilicity and potential for π-π stacking interactions, which can increase the energy required to break the crystal lattice.[7]

  • Chloro (-Cl) Group: The chloro substituent adds to the molecular weight and introduces a degree of lipophilicity (hydrophobicity), which generally tends to decrease solubility in highly polar, aqueous solvents but may improve it in less polar organic solvents.[7]

Solvent Selection Rationale: The choice of solvents for solubility screening should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

  • Protic Solvents (e.g., Methanol, Ethanol): These can engage in hydrogen bonding with the carboxylic acid and nitrogen atoms, promoting dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate polar molecules effectively but do not donate hydrogen bonds. They are often excellent solvents for compounds like this.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the compound's overall polarity. However, testing in these can define the lower limits of its solubility profile.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To obtain the most accurate and relevant solubility data for formulation and preclinical development, determining the thermodynamic solubility is paramount.[1][5][9] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5][10] The shake-flask method is the gold standard for this determination.[9]

The workflow is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Detailed Experimental Protocol

This protocol describes the shake-flask method for determining the solubility of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid at ambient temperature (25°C).

4.1 Materials and Equipment

  • 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (solid, >98% purity)

  • HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Ethyl Acetate, Toluene)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks for standard preparation

4.2 Procedure

  • Compound Dispensing: Accurately weigh approximately 2-5 mg of the solid compound into each of at least two glass vials per solvent. The key is to ensure an excess of solid will remain after equilibrium is reached.[6]

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to each vial.

  • Equilibration: Cap the vials securely and place them in a shaker set to 25°C and a consistent agitation speed (e.g., 700 rpm). Allow the samples to equilibrate for at least 24 hours.[9][10]

    • Scientist's Note: A 24-hour incubation is a common starting point.[9] For a rigorous determination, it is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, signifying that equilibrium has been achieved.[6]

  • Phase Separation: After incubation, remove the vials and let them stand for 30 minutes to allow heavy solids to settle. To ensure complete removal of all particulate matter, either:

    • Centrifuge: Spin the vials at >10,000 x g for 15 minutes.

    • Filter: Use a syringe to draw the supernatant and pass it through a 0.22 µm PTFE filter into a clean vial. Discard the first ~100 µL of filtrate to avoid any potential adsorption losses to the filter membrane.

  • Sample Preparation for Analysis: Carefully take a known aliquot (e.g., 100 µL) of the clear, saturated supernatant and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification via HPLC-UV:

    • Prepare a standard stock solution of the compound in a fully solubilizing solvent (like DMSO or Methanol) at a known concentration.

    • Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution.

    • Inject the diluted samples and standards onto the HPLC system.

    • Calculate the concentration of the saturated supernatant based on the peak area and the calibration curve, accounting for the dilution factor.

Results and Data Interpretation

The solubility data for 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid should be compiled into a clear, comparative table. While experimental values would be generated via the protocol above, the following table illustrates the expected trends based on the compound's structure and the principles of solubility.

SolventSolvent TypeDielectric Constant (ε)Expected Solubility (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2> 50Strong H-bond acceptor, effectively solvates the carboxylic acid and polar core.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 30Similar to DMSO, a strong polar solvent capable of disrupting the crystal lattice.
Methanol Polar Protic32.75 - 15Can H-bond with the solute, but its self-association can compete with solute solvation.
Ethanol Polar Protic24.61 - 5Less polar than methanol, resulting in lower solvating power for this polar compound.[8]
Acetonitrile Polar Aprotic37.5< 5Polar, but a weaker H-bond acceptor than DMSO/DMF, leading to lower solubility.
Ethyl Acetate Intermediate Polarity6.0< 1Limited polarity and H-bonding capability are insufficient to overcome the crystal lattice energy.
Toluene Non-Polar2.4< 0.1"Like dissolves like" principle predicts very poor solubility due to polarity mismatch.

Interpretation: The data clearly indicate that 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound with high solubility in strong polar aprotic solvents and moderate to low solubility in alcohols and other less polar media. This profile is characteristic of a molecule with potent hydrogen bonding groups that require a strong solvating environment to overcome the intermolecular forces in its solid state.

Practical Implications for Drug Development

  • Formulation Strategy: The high solubility in DMSO makes it an excellent choice for preparing high-concentration stock solutions for in vitro screening. However, its lower solubility in more pharmaceutically acceptable solvents like ethanol suggests that oral formulations might require enabling technologies. Techniques such as salt formation (by reacting the carboxylic acid), co-solvent systems, or amorphous solid dispersions could be necessary to achieve the desired exposure in vivo.[7]

  • Process Chemistry: For synthesis and purification, solvents like ethyl acetate or toluene could be effective anti-solvents for crystallization, allowing for efficient isolation of the pure compound from more soluble impurities.

  • Preclinical Studies: The solubility profile guides the selection of appropriate vehicle formulations for animal studies. A co-solvent system, perhaps involving propylene glycol and ethanol, might be explored for parenteral administration.[8]

Conclusion

A thorough understanding of the solubility of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is not merely an academic exercise but a fundamental requirement for its successful development as a therapeutic agent. By applying robust experimental methods like the shake-flask protocol and interpreting the data within a sound theoretical framework, researchers can make informed decisions that mitigate risks, save resources, and ultimately increase the probability of advancing a promising compound toward the clinic. The insights provided in this guide serve as a blueprint for characterizing this molecule and other structurally related APIs.

References

  • Grokipedia. Pyrazolopyridines.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. Thermodynamic Solubility Assay.
  • BioDuro. ADME Solubility Assay.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • PubChemLite. 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). Principles of Solubility. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
  • Basicmedical Key. (2016). The solubility of drugs. Available from: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

Sources

structural characterization of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, acting as a purine bioisostere that effectively targets a range of enzymes, particularly protein kinases involved in oncogenic signaling.[1][2] Its derivatives are foundational in the development of therapeutics for cancer, inflammation, and neurological disorders.[3][4] 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a key intermediate, combining the bioactive pyrazolopyridine core with a carboxylic acid handle for further functionalization and a chlorine substituent to modulate electronic properties and provide a vector for cross-coupling reactions.[2]

Unambiguous structural characterization is paramount to ensure the integrity of any subsequent drug discovery and development efforts. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounded in established analytical principles. We will detail the core spectroscopic and analytical methodologies, explaining not only the procedural steps but also the causal logic behind their application, ensuring a self-validating system for researchers and drug development professionals.

Foundational Analysis: Synthesis and Purity

While numerous synthetic routes to the pyrazolo[1,5-a]pyridine core exist, a common approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes.[5][6][7] For the title compound, this would typically be followed by hydrolysis of an ester group to yield the carboxylic acid.[8][9]

Prior to in-depth characterization, purity must be established. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometer (MS) is the standard. The goal is to confirm the presence of a single major peak with a purity level >95% before proceeding.[10]

Core Structural Elucidation: Spectroscopic Techniques

The primary structure is definitively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, both ¹H and ¹³C NMR are essential.

Expert Rationale: The key challenge in characterizing fused heterocyclic systems is confirming the regiochemistry. NMR, through chemical shifts and spin-spin coupling patterns, provides unambiguous proof of the atom-to-atom connectivity, ruling out potential isomers that may form during synthesis.[2]

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring relationships. The aromatic region is particularly diagnostic.

  • Expected Signals:

    • Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which will disappear upon D₂O exchange.

    • Aromatic Protons: The fused ring system contains four aromatic protons. Their chemical shifts and coupling constants (J-values) are critical for assignment. Based on related pyrazolo[1,5-a]pyrimidine structures, the proton at the 2-position (H-2) is typically a singlet, while others will exhibit doublet or triplet splitting patterns.[11] The chlorine at position 5 will influence the chemical shifts of adjacent protons.

    • H-3: Expected to be a singlet in the range of 7.0-7.5 ppm.

    • H-4, H-6, H-7: These protons on the pyridine ring will form a coupled system, with expected chemical shifts between 7.0 and 9.0 ppm.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon atoms and provides information about their hybridization and electronic environment.

  • Expected Signals:

    • Carbonyl Carbon (C=O): A signal in the range of 160-170 ppm.

    • Aromatic Carbons: Eight distinct signals are expected for the eight carbons in the fused ring system. The carbon bearing the chlorine (C-5) will be shifted downfield. Quaternary carbons (at the ring fusion and C-2) can be identified by their lower intensity or through advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[12]

Data Type Expected Observations for 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
¹H NMR Chemical Shifts (δ, ppm) ~13.0 (s, 1H, COOH), ~8.8 (d, 1H), ~7.8 (d, 1H), ~7.4 (s, 1H), ~7.2 (t, 1H)
¹³C NMR Chemical Shifts (δ, ppm) ~163 (C=O), ~145-110 (8 aromatic carbons)

Table 1: Predicted NMR Spectroscopic Data. Note: Values are estimates based on analogous structures and require experimental verification.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial to observe the exchangeable carboxylic acid proton.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals (though only CH signals are expected here).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, with high resolution, its elemental formula. It is the definitive method for confirming the mass and is highly sensitive.

Expert Rationale: For a chlorinated compound, MS is invaluable due to the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks (M and M+2) with a ~3:1 intensity ratio, providing a clear signature for the presence of a single chlorine atom.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) can measure the mass-to-charge ratio (m/z) to four or five decimal places. This allows for the calculation of a unique elemental formula.

Ion Type Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C₈H₆ClN₂O₂⁺197.0112
[M-H]⁻ C₈H₄ClN₂O₂⁻194.9967
[M+Na]⁺ C₈H₅ClN₂NaO₂⁺218.9932

Table 2: Predicted HRMS Data for 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.[13][14]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI). Analyze in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

  • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Compare the experimentally measured m/z value with the theoretical mass for the expected formula (C₈H₅ClN₂O₂). The mass error should be less than 5 ppm. Confirm the presence of the M and M+2 isotopic peaks with a ~3:1 intensity ratio.

Complementary Analytical Techniques

While NMR and MS establish the core structure, other techniques provide complementary and confirmatory data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expert Rationale: FTIR provides rapid confirmation of key functional groups. For this molecule, the presence of the carboxylic acid is easily verified by observing the characteristic broad O-H and sharp C=O stretching bands.[15]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1725 - 1700
Aromatic RingC=C / C=N stretch1620 - 1450
Aromatic RingC-H stretch3100 - 3000
HaloalkaneC-Cl stretch800 - 600

Table 3: Characteristic FTIR Absorption Bands.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands corresponding to the expected functional groups.

Thermal Analysis (TGA/DSC)

For a solid crystalline compound, thermal analysis provides crucial information about its stability, melting point, and decomposition profile.[16]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It will show a sharp endothermic peak corresponding to the melting point of the pure compound.[17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. It reveals the decomposition temperature and can provide insights into the decomposition mechanism (e.g., initial loss of water or CO₂).[18][19] A typical TGA curve would show a stable mass up to a certain temperature, followed by a sharp decrease as the molecule decomposes.

Experimental Protocol: Thermal Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the solid sample (2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrument Setup: Place the pan in the instrument furnace.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Analysis: Analyze the resulting DSC thermogram for melting endotherms and the TGA curve for the onset of mass loss.

Integrated Structural Elucidation Workflow

G cluster_start Initial Analysis cluster_ms Mass Analysis cluster_nmr Core Structure cluster_fg Functional Groups & Properties cluster_end Final Confirmation Start Synthesized Compound (Purity >95% by HPLC) MS HRMS (ESI-TOF) Start->MS Confirms Mass NMR ¹H & ¹³C NMR Start->NMR Determines Connectivity FTIR FTIR Spectroscopy Start->FTIR Identifies Functional Groups Thermal TGA / DSC Start->Thermal MS_Data Elemental Formula: C₈H₅ClN₂O₂ Isotopic Pattern: Confirms 1 Cl atom MS->MS_Data Conclusion Unambiguous Structure Confirmed: 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid MS_Data->Conclusion Corroborates NMR_Data Connectivity & Regiochemistry: - Confirms fused ring system - Assigns proton/carbon positions NMR->NMR_Data NMR_Data->Conclusion Corroborates FTIR_Data Functional Groups: - Confirms COOH (O-H, C=O) - Confirms Aromatic Rings FTIR->FTIR_Data FTIR_Data->Conclusion Corroborates Thermal_Data Physical Properties: - Melting Point - Thermal Stability Thermal->Thermal_Data Thermal_Data->Conclusion Corroborates

Caption: Integrated workflow for structural characterization.

This workflow demonstrates the self-validating nature of the process. The elemental formula from HRMS must match the atom count derived from ¹H and ¹³C NMR. The functional groups identified by FTIR must be consistent with the chemical shifts observed in NMR. Finally, the sharp melting point from DSC confirms the sample's purity, a prerequisite for accurate analysis by other means.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy and high-resolution mass spectrometry provide the definitive evidence for molecular connectivity and elemental composition, complementary methods like FTIR and thermal analysis are essential for confirming functional groups and physical properties. Adherence to the detailed protocols and integrated workflow described in this guide will ensure the generation of reliable, high-quality data, providing a solid foundation for the use of this important molecule in research and drug development.

References

  • Gheidari, F., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available from: [Link]

  • University of Tennessee at Chattanooga. Investigation of Thermal Properties of Carboxylates with Various Structures. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Krylov, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available from: [Link]

  • PubChemLite. 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]

  • Gomaa, M. A-M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available from: [Link]

  • de Oliveira, R. B., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. Available from: [Link]

  • Michailidou, M., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available from: [Link]

  • Singh, S., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]

  • Basappa, et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • Peshkov, V. A., et al. (2023). Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines. Organic Letters. Available from: [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available from: [Link]

  • Moore Analytical. Thermal Analysis- TGA/DSC. Available from: [Link]

  • ResearchGate. (2007). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • NETZSCH Analyzing & Testing. Alternative Proteins – Thermal Characterization. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

  • Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. Available from: [Link]

  • Appretech Scientific Limited. 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

  • Aly, A. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available from: [Link]

  • Wang, L., et al. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

Sources

Methodological & Application

Strategic Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyridine ring system is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine scaffolds. Its utility spans kinase inhibitors (e.g., p38, TTK), dopamine antagonists, and anti-infectives.

Unlike indole, the bridgehead nitrogen in pyrazolo[1,5-a]pyridine imparts a unique electronic bias that allows for highly orthogonal functionalization strategies. Successful chemical manipulation requires understanding two distinct reactivity vectors:

  • C-3 Position: Highly nucleophilic, mimicking the indole C-3 position. It is the kinetic site for Electrophilic Aromatic Substitution (SEAr).

  • C-7 Position: The proximity to the bridgehead nitrogen renders the C-7 proton acidic, making it the thermodynamic site for base-assisted C-H activation and lithiation.

This guide details protocols to exploit these electronic differences, enabling the rapid construction of structure-activity relationship (SAR) libraries.

Reactivity Landscape

The following diagram illustrates the orthogonal reactivity inherent to the scaffold.

ReactivityMap Core Pyrazolo[1,5-a]pyridine Core C3 C-3 Position (Nucleophilic) Core->C3 Kinetic Control (SEAr, Halogenation) C7 C-7 Position (Acidic/C-H Activation) Core->C7 Thermodynamic Control (CMD Mechanism, Lithiation) C2 C-2 Position (Synthetic Handle) Core->C2 Cyclization Origin (Cross-Coupling) Halogen 3-Halo Derivatives (Suzuki/Buchwald Entry) C3->Halogen Aryl 7-Aryl Derivatives (Direct C-H Arylation) C7->Aryl

Figure 1: Orthogonal reactivity map of pyrazolo[1,5-a]pyridine. C-3 favors electrophilic attack, while C-7 favors base-mediated metalation.[1]

Protocol 1: Regioselective C-3 Halogenation

Application: Introduction of a synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the most nucleophilic site.

Rationale (Expertise & Experience)

While standard halogenating agents (NBS/NIS) are effective, regioselectivity can degrade if the pyridine ring (positions 4-6) is electron-rich. The protocol below utilizes N-iodosuccinimide (NIS) in acetonitrile , which offers a balance of solubility and polarity that stabilizes the transition state for C-3 substitution over C-7 or ring halogenation.

Materials
  • Substrate: Pyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazolo[1,5-a]pyridine substrate in anhydrous MeCN.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NIS portion-wise over 10 minutes. Note: Slow addition prevents localized over-concentration and di-halogenation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS. The C-3 iodinated product is typically less polar than the starting material.

  • Workup: Dilute the reaction mixture with EtOAc. Wash effectively with 10%

    
     to remove excess iodine (indicated by the disappearance of the yellow/brown color), followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Disappearance of the C-3 proton signal (typically a doublet or singlet around

    
     6.5–6.8 ppm, depending on substitution).
    
  • Yield Target: >85%.

Protocol 2: C-7 Direct C-H Arylation

Application: Late-stage functionalization of the pyridine ring without pre-halogenation.

Rationale (Expertise & Experience)

Functionalizing C-7 is challenging due to the competing reactivity at C-3. However, C-7 is the most acidic position (pKa ~28-30). By using a Concerted Metalation-Deprotonation (CMD) mechanism, we can reverse the selectivity. This protocol relies on a specific ligand (SPhos) and base (


) combination.[1] The carbonate base assists in the deprotonation of the C-7 position by the palladium species, a pathway not accessible at C-3 under these conditions.
Materials
  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Ligand: SPhos (10 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a pressure vial with

    
    , SPhos, and 
    
    
    
    .
  • Substrate Addition: Add the pyrazolo[1,5-a]pyridine and Aryl Bromide.

  • Solvation: Add degassed 1,4-Dioxane. Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Activation: Heat the reaction block to 100–120 °C for 12–16 hours.

    • Critical Control Point: Vigorous stirring is essential as

      
       is sparingly soluble.
      
  • Filtration: Cool to RT. Filter the suspension through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

Mechanism of Selectivity: The use of SPhos/Carbonate favors the CMD pathway at the acidic C-7 site. If you remove the phosphine ligand and use a silver salt (


), the mechanism may shift toward electrophilic palladation, which would favor C-3.

Comparative Data: Selectivity & Conditions

The following table summarizes the conditions required to switch regioselectivity between C-3 and C-7.

Target PositionPrimary MechanismCatalyst SystemAdditive/BaseKey SolventTypical Yield
C-3 Electrophilic Subst. (

)
None (or Lewis Acid)NIS or NBSMeCN / DMF85-95%
C-3 Electrophilic Palladation

(Ligand-free)

DMSO / DMF60-75%
C-7 C-H Activation (CMD)

+ SPhos

1,4-Dioxane70-85%
C-7 Lithiationn-BuLi-78 °CTHF>90% (intermediate)

Workflow: Library Generation Strategy

For drug discovery campaigns, a sequential functionalization workflow is recommended to maximize diversity.

Workflow Start Starting Material: Pyrazolo[1,5-a]pyridine Step1 Step 1: C-3 Iodination (Protocol 1) Start->Step1 Branch1 Intermediate A: 3-Iodo-pyrazolo[1,5-a]pyridine Step1->Branch1 Step2 Step 2: Suzuki Coupling (Diversity Point 1) Branch1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Branch2 Intermediate B: 3-Aryl-pyrazolo[1,5-a]pyridine Step2->Branch2 Step3 Step 3: C-7 C-H Activation (Protocol 2) Branch2->Step3 Ar'-Br, Pd(OAc)2/SPhos Final Final Library: 3,7-Diaryl-pyrazolo[1,5-a]pyridines Step3->Final

Figure 2: Sequential workflow for generating 3,7-disubstituted libraries. This order prevents steric hindrance at C-7 from interfering with C-3 functionalization.

Troubleshooting & Optimization

  • Issue: C-3 vs C-7 mixtures in C-H activation.

    • Solution: Ensure the reaction is strictly anhydrous. Water can inhibit the CMD mechanism. Switch from

      
       to 
      
      
      
      to increase basicity and solubility in dioxane.
  • Issue: Protodehalogenation at C-3 during cross-coupling.

    • Solution: Use milder bases (e.g.,

      
       instead of 
      
      
      
      ) and lower temperatures (60–80 °C). Switch catalyst to
      
      
      which is robust for aryl iodides.
  • Issue: Poor solubility of the core.

    • Solution: Pyrazolo[1,5-a]pyridines can be planar and crystalline.[2] Use co-solvents like DMF or NMP if precipitation occurs during halogenation.

References

  • Bedford, R. B., et al. (2015).[1] "Palladium-Catalyzed Direct Arylation of Pyrazolo[1,5-a]pyrimidines: Ligand-Controlled Regioselectivity." Chemical Communications. [Link] (Note: While focused on the pyrimidine analogue, this paper establishes the fundamental ligand-switch principles applicable to the pyridine system).

  • Wu, Y., et al. (2016). "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors." Organometallics. [Link][3]

  • Moustafa, M. S., et al. (2021).[4] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules. [Link][1][3][4][5][6][7][8][9]

  • Bhawale, R. T., et al. (2024). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III)." RSC Advances. [Link]

Sources

Application Notes and Protocols: The Role of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in CNS Drug Discovery

The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of nitrogen atoms provide an excellent framework for creating molecules that can interact with a wide range of biological targets with high affinity and selectivity.[1] This scaffold is a key component in several clinically investigated drugs and tool compounds, demonstrating its versatility and drug-like properties.[1] In the realm of neurological drug discovery, derivatives of this and related scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines, have shown promise as modulators of key central nervous system (CNS) targets, including Neuropeptide Y1 (NPY1) receptors and N-methyl-D-aspartate (NMDA) receptors.[2][3]

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a particularly valuable starting material for CNS-focused medicinal chemistry campaigns. The carboxylic acid at the 2-position serves as a versatile chemical handle for generating diverse libraries of amides, esters, and other derivatives, allowing for systematic exploration of the structure-activity relationship (SAR).[4] The chlorine atom at the 5-position offers a site for further modification through cross-coupling reactions, enabling fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive guide for researchers and drug development professionals on how to leverage 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid as a foundational building block for the discovery of novel modulators of CNS targets. We will focus on a proposed workflow targeting the GluN2A subtype of the NMDA receptor, a critical player in synaptic plasticity, learning, and memory, and implicated in various neuropsychiatric disorders.[3]

Logical Framework for Discovery

The following diagram illustrates a typical workflow for utilizing 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid in a neurological drug discovery project. This process begins with the strategic synthesis of a focused compound library and progresses through tiered screening and validation assays to identify and characterize promising lead candidates.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & Optimization A Starting Material: 5-Chloropyrazolo[1,5-a]pyridine- 2-carboxylic Acid B Amide Coupling with Diverse Primary/Secondary Amines A->B C Focused Compound Library (10-100 Compounds) B->C D Primary Screen: High-Throughput Functional Assay (e.g., FLIPR Calcium Influx) C->D E Hit Identification & Preliminary SAR D->E F Secondary Assay: Electrophysiology (Patch-Clamp) E->F G Confirmation of Mechanism (e.g., Allosteric Modulation) F->G H Lead Optimization: Iterative Synthesis & Testing G->H

Caption: Drug Discovery Workflow using the Target Scaffold.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Library

Objective: To generate a focused library of amide derivatives from 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid for primary screening. Amide coupling is a robust and versatile reaction that allows for the introduction of a wide range of chemical diversity.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency, low rate of racemization, and good solubility.

  • Base: DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

  • Solvent: DMF (Dimethylformamide) is an excellent polar aprotic solvent for this reaction, capable of dissolving the starting materials, reagents, and intermediates.

  • Purification: Reverse-phase HPLC is the standard for purifying small molecule libraries, offering high resolution and automated collection of pure compounds.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • In a 96-well plate, add a diverse selection of primary and secondary amines (1.2 equivalents relative to the carboxylic acid) to each well.

  • Reaction Setup (Automated or Manual):

    • To each well containing the amine, add the 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid stock solution (1.0 equivalent).

    • Add the HATU stock solution (1.1 equivalents).

    • Initiate the reaction by adding the DIPEA stock solution (2.0 equivalents).

    • Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an equal volume of water to each well.

    • Acidify with a small amount of trifluoroacetic acid (TFA) to a pH of ~2 to ensure all compounds are protonated for reverse-phase purification.

    • Purify the contents of each well using mass-directed reverse-phase HPLC.

    • Lyophilize the pure fractions to yield the final amide products as TFA salts.

  • Quality Control:

    • Confirm the identity and purity (>95%) of each compound using LC-MS and ¹H NMR.

    • Accurately weigh the compounds and prepare DMSO stock solutions (e.g., 10 mM) for biological testing.

Protocol 2: Primary Screening - High-Throughput Calcium Influx Assay

Objective: To screen the synthesized library for compounds that act as positive allosteric modulators (PAMs) of GluN2A-containing NMDA receptors. PAMs enhance the receptor's response to its endogenous agonist (glutamate) but do not activate the receptor on their own.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits are used. These cells do not endogenously express NMDA receptors, providing a clean background for the assay.

  • Assay Principle: NMDA receptors are ligand-gated ion channels permeable to Ca²⁺. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to measure changes in intracellular calcium concentration upon receptor activation. A PAM will potentiate the calcium influx triggered by a sub-maximal concentration of agonists.

  • Agonists: Both glutamate (the endogenous agonist) and glycine (a required co-agonist) are used to activate the receptor. An EC₂₀ concentration of glutamate is used to ensure that a potentiation effect by a PAM can be robustly detected.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate the HEK293-GluN1/GluN2A cells in black-walled, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM dye and probenecid (to prevent dye extrusion) in a physiological salt solution.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer (a physiological salt solution).

    • Using an automated liquid handler, add the synthesized compounds to the wells at a final concentration of 10 µM. Include wells with a known PAM as a positive control and DMSO as a negative control.

    • Incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Reading (FLIPR):

    • Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Establish a baseline fluorescence reading for ~10 seconds.

    • Add a solution containing an EC₂₀ concentration of glutamate and a saturating concentration of glycine (100 µM).

    • Immediately begin reading the fluorescence intensity every second for 3-5 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the DMSO control (0% activity) and the positive control (100% activity).

    • Identify "hits" as compounds that potentiate the glutamate response above a certain threshold (e.g., >50% potentiation).

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a positive allosteric modulator on a GluN2A-containing NMDA receptor.

G cluster_0 NMDA Receptor Modulation Receptor GluN1/GluN2A Receptor PAM_Site Allosteric Site Receptor->PAM_Site Agonist_Site Agonist Binding Site (Glutamate/Glycine) Receptor->Agonist_Site Channel Ion Channel Pore Receptor->Channel PAM_Site->Channel Increases Open Probability Agonist_Site->Channel Opens Channel Calcium Ca²⁺ Influx Channel->Calcium Glutamate Glutamate & Glycine Glutamate->Agonist_Site Binds PAM Pyrazolo[1,5-a]pyridine Derivative (PAM) PAM->PAM_Site Binds LTP Enhanced Synaptic Plasticity (LTP) Calcium->LTP

Caption: Mechanism of a Positive Allosteric Modulator (PAM).

Protocol 3: Secondary Assay - Whole-Cell Patch-Clamp Electrophysiology

Objective: To confirm the mechanism of action and accurately determine the potency (EC₅₀) of hit compounds from the primary screen. Patch-clamp provides direct measurement of ion channel currents with high temporal resolution.

Causality Behind Experimental Choices:

  • Technique: Whole-cell voltage-clamp allows for the precise control of the cell's membrane potential while measuring the currents flowing through the NMDA receptors.

  • Solutions: The internal (pipette) and external solutions are formulated to isolate the NMDA receptor currents and maintain cell health. Mg²⁺ is omitted from the external solution to relieve the voltage-dependent block of the NMDA receptor channel.

  • Concentration-Response Curve: Testing a range of compound concentrations is essential to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation effect), a key measure of potency.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use the same HEK293-GluN1/GluN2A cells, sparsely plated on glass coverslips.

  • Recording Setup:

    • Place a coverslip in the recording chamber of an inverted microscope equipped with micromanipulators.

    • Continuously perfuse the cells with Mg²⁺-free external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Under voltage-clamp at -60 mV, approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Experimental Protocol:

    • Apply a solution containing the EC₂₀ concentration of glutamate and 100 µM glycine to elicit a baseline NMDA current.

    • Once a stable baseline is achieved, co-apply the same agonist solution along with increasing concentrations of the hit compound (e.g., 1 nM to 30 µM).

    • Ensure a washout period between compound applications to allow the receptor response to return to baseline.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the compound.

    • Calculate the percentage potentiation relative to the baseline current.

    • Plot the percentage potentiation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation (Eₘₐₓ).

Data Presentation: Hypothetical Screening Results

The table below presents hypothetical data for a set of synthesized compounds, demonstrating how the results from the screening cascade would be organized to inform SAR.

Compound IDR-Group (Amide)Primary Screen (% Potentiation @ 10 µM)Electrophysiology (EC₅₀, nM)
PZ-001 Benzyl85%150
PZ-002 Cyclohexyl60%850
PZ-003 4-Fluorobenzyl120%45
PZ-004 Morpholino25%>10,000
PZ-005 Pyridin-3-yl-methyl110%70

Conclusion

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid represents a highly promising and versatile starting point for the discovery of novel therapeutics for neurological disorders. Its inherent drug-like scaffold and strategically placed chemical handles allow for the efficient generation and optimization of compound libraries. The protocols detailed in these notes provide a robust and scientifically-grounded framework for researchers to systematically explore the potential of this scaffold, from initial synthesis to detailed mechanistic validation. By targeting critical CNS pathways, such as the NMDA receptor system, derivatives of this compound could lead to the development of next-generation treatments for a range of challenging neurological and psychiatric conditions.

References

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • Journal of Medicinal Chemistry. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]

  • ResearchGate. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • PubMed. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. [Link][2]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link][1]

  • PubMed. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. [Link][3]

  • IRIS UniPA. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • PubChemLite. 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

[1][2]

Topic: Purification & Isolation Challenges Ticket ID: #5-CPPC-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Consultation[1][2]

Executive Summary

You are likely working with 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid as a scaffold for kinase inhibitors (e.g., JAK or BTK pathways) or as a fragment in fragment-based drug discovery (FBDD).[1][2]

The primary purification challenges for this molecule stem from its zwitterionic potential and solubility profile .[2] Unlike simple benzoic acids, the fused pyrazolo-pyridine core introduces a basic nitrogen (N-1) that, while weakly basic due to aromaticity, influences solubility at extreme pH levels.[1][2] Furthermore, the electron-withdrawing chlorine at C-5 increases the acidity of the carboxylic acid compared to the parent heterocycle.[1]

This guide moves beyond standard protocols to address the why and how of isolating high-purity material.

Module 1: Solubility & Dissolution Troubleshooting

Q: Why is my product crashing out as a "gum" or "oil" during acidification?

Diagnosis: This is a classic Isoelectric Point (pI) Trap .[2] The molecule has two ionizable sites:

  • Carboxylic Acid (C-2): pKa

    
     3.0–3.5 (lowered by the Cl-substituent).[2]
    
  • Bridgehead Nitrogen: Weakly basic, but can protonate at very low pH (< 1).[2]

If you acidify too rapidly or to an incorrect pH, you force the molecule into an amorphous state where it traps impurities and water.

The Fix: Controlled pH Swing Do not dump acid directly into the basic solution.[2]

  • Dissolution: Ensure the crude is fully dissolved in 0.5 M NaOH (pH > 10). The solution should be clear yellow/orange.[2]

  • The "Cloud Point" Titration: Slowly add 1 M HCl with vigorous stirring.

  • Target pH: Stop exactly at pH 3.0–3.5 .

    • Why? Going lower (pH < 1) might protonate the pyrazole ring, redissolving the compound as a cationic salt or forming a gummy hydrochloride salt.

    • Technique: Use a pH meter, not paper.[2] The precipitation window is narrow.[2]

Q: It won't dissolve in standard organic solvents for extraction.[2] What do I use?

Data: Solubility Profile

SolventSolubilityNotes
Water (pH 7) LowExists largely as an anion but hydrophobic core limits solubility.[1][2]
Water (pH > 10) HighForms the soluble sodium carboxylate salt.[2]
DCM / Chloroform Low to ModerateOften insufficient for extraction from water.[2]
Ethyl Acetate ModerateGood for washing impurities, poor for dissolving the acid.[2]
THF / 2-MeTHF High Recommended for extraction.
DMSO / DMF HighGood for stock solutions, bad for isolation (high boiling point).[1][2]

Protocol Recommendation: Avoid DCM. Use 2-Methyltetrahydrofuran (2-MeTHF) or a THF/EtOAc (1:1) mixture if you must extract the free acid from an aqueous phase.[1][2]

Module 2: Impurity Removal Strategy

Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities and the logic for their removal.

ImpurityLogicStartCrude Reaction MixtureTargetTarget Acid(5-Cl-Pyrazolo...)Start->TargetHydrolysisImpurity1Unreacted Ester(Ethyl 5-chloro...)Start->Impurity1Incomplete RxnImpurity2Decarboxylated(5-Cl-Pyrazolo[1,5-a]pyridine)Start->Impurity2Overheating (>80°C)Impurity3Regioisomer(7-Cl isomer)Start->Impurity3Cyclization SelectivityWashOrganic Wash(pH > 10)Impurity1->WashRemove viaOrganic Wash (Basic Phase)Impurity2->WashRemove viaOrganic Wash (Basic Phase)RecrysRecrystallization(EtOH/H2O)Impurity3->RecrysRemove viaRecrystallizationImpurity4Inorganic Salts(NaCl, LiCl)WaterWashWater Wash(Final Filter)Impurity4->WaterWashRemove viaWater Wash (Acid Phase)

Figure 1: Impurity origin and removal logic tree. Note that non-acidic impurities (esters, decarboxylated byproducts) are best removed while the product is in the aqueous basic phase.[1]

Q: I see a spot just above my product on TLC. What is it?

Diagnosis: This is likely the Decarboxylated Byproduct (5-chloropyrazolo[1,5-a]pyridine).[1][2]

  • Cause: Pyrazolo-2-carboxylic acids are prone to thermal decarboxylation.[1][2] If you heated your hydrolysis reaction (e.g., LiOH/MeOH) above 60°C or dried the final solid in an oven >80°C, you likely generated this.[1]

  • Removal:

    • Dissolve crude in 1M NaOH.

    • Wash 3x with Ethyl Acetate. The decarboxylated species is neutral and will partition into the organic layer.[2] The target acid remains in the water.[2][3]

    • Acidify the aqueous layer to recover the pure acid.[2]

Module 3: The "Self-Validating" Purification Protocol

This protocol is designed to be self-cleaning.[2] If the steps are followed, the chemistry forces the impurities into the waste stream.

Step-by-Step Methodology
  • Workup (The "Base-Wash" Technique):

    • Evaporate reaction solvents (e.g., MeOH/THF) completely.[1][2]

    • Resuspend residue in Water (10 volumes) .[2][4]

    • Adjust pH to 10–11 using 2M NaOH.[2] Validation: Solution must be clear.

    • CRITICAL STEP: Wash this aqueous solution with Ethyl Acetate (3 x 5 vol) .[2]

      • Why? This removes unreacted ester, decarboxylated byproduct, and non-polar tars.[1]

    • Discard the organic layer.[2]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Add 1M HCl dropwise.[2]

    • Precipitation usually begins at pH ~5.[2] Continue until pH 3.0 .

    • Stir for 30 minutes to allow crystal maturation (Ostwald ripening).

  • Filtration & Washing:

    • Filter the white/off-white solid.[2][4]

    • Wash cake with Cold Water (pH 3) to remove inorganic salts (NaCl).[2]

    • Wash with a small amount of Cold Heptane to remove residual organic solvent.[2]

  • Recrystallization (If Purity < 98%):

    • Solvent System: Ethanol / Water (3:1).[2]

    • Dissolve the solid in boiling Ethanol.

    • Add hot Water dropwise until slight turbidity persists.

    • Add a few drops of Ethanol to clear it.[2][5]

    • Let cool slowly to room temperature, then 4°C.

Module 4: Analytical Troubleshooting (HPLC)

Q: My HPLC peak is tailing severely. Is the column dead?

Diagnosis: Likely not.[2][6] The tailing is due to the interaction of the basic bridgehead nitrogen and the acidic carboxylate with the silanols on the column stationary phase.

The Fix:

  • Buffer: You must use a buffered mobile phase.[2]

    • Acidic Method: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water/Acetonitrile.[2] The low pH suppresses the ionization of the carboxylic acid (keeping it neutral) and protonates the nitrogen, improving peak shape.

    • Column Choice: Use a C18 column with "end-capping" or a "polar-embedded" group (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl) to resist dewetting and reduce silanol interactions.[1][2]

Data: Retention Time Shifts

  • Neutral pH: Peak splits or broadens (mixed ionization states).[2]

  • Acidic pH (0.1% TFA): Sharp, single peak.[2]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines : Wang, J. et al. Synlett, 2024 , 35, 1551-1556.[1][2][7] Link

  • Recrystallization Strategies : MIT OpenCourseWare, "Two-Solvent Recrystallization Guide".[2] Link

  • Purification of Heterocyclic Acids : Journal of Chemical and Pharmaceutical Research, 2014 , 6(5):104-105.[1][2] Link

  • General Properties of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid : PubChem CID 7127820.[1][2] Link[1]

Technical Support Guide: Synthesis of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Landscape

The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid presents a classic challenge in heterocyclic chemistry: controlling regioselectivity while preserving a nucleophile-sensitive halogen on an electron-deficient ring.

While direct cycloaddition with ethyl propiolate is attractive for its atom economy, it frequently favors the unwanted 3-carboxylate isomer. Consequently, the industry-standard robust route involves a [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) followed by selective decarboxylation. This guide focuses on this robust pathway, detailing the specific side reactions that threaten yield and purity at each stage.

Core Reaction Pathway
  • N-Amination: 4-Chloropyridine

    
    
    
    
    
    -Amino-4-chloropyridinium salt.
  • Cycloaddition: Reaction with DMAD

    
     Dimethyl 5-chloropyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
    
  • Hydrolysis & Decarboxylation: Selective removal of the C3-carboxyl group

    
     Target 2-carboxylic acid.
    

Module 1: Precursor Synthesis (N-Amination)

Context: The formation of the


-aminopyridinium salt is the foundation of the synthesis. The 4-chloro substituent activates the pyridine ring toward nucleophilic attack, creating a competition between 

-amination (desired) and

(undesired).
Troubleshooting & FAQs

Q1: I observe a significant amount of a polar, hydrazine-like impurity. What is this?

  • Diagnosis: This is likely 4-hydrazinopyridine (or the 4-aminopyridine derivative depending on the reagent).

  • Root Cause: The aminating agent (e.g., hydrazine, hydroxylamine-O-sulfonic acid) acts as a nucleophile at the C4 position, displacing the chloride instead of attacking the nitrogen.

  • Corrective Action:

    • Reagent Switch: Use

      
      -Mesitylenesulfonylhydroxylamine (MSH)  or 
      
      
      
      -(2,4-Dinitrophenyl)hydroxylamine
      . These reagents are electrophilic aminating agents, which favor attack by the pyridine nitrogen lone pair rather than nucleophilic attack on the ring.
    • Temperature Control: Maintain reaction temperature below 0°C during addition to kinetically favor

      
      -alkylation over 
      
      
      
      .

Q2: The salt is hygroscopic and difficult to handle. Does this affect the next step?

  • Impact: Yes. Water acts as a nucleophile in the subsequent base-mediated cycloaddition, leading to Impurity B (5-Hydroxy derivative) .

  • Protocol: Dry the salt extensively under high vacuum (

    
     mbar) over 
    
    
    
    . If using the mesitylenesulfonate salt, recrystallize from anhydrous ethanol/ether to remove trace water and nucleophilic impurities.

Module 2: [3+2] Cycloaddition (Ring Formation)

Context: This step involves the reaction of the


-aminopyridinium ylide (generated in situ with base) with DMAD. The primary risks here are polymerization and nucleophilic aromatic substitution.
Key Side Reactions
Impurity TypeStructure / DescriptionCausePrevention
Impurity B 5-Hydroxypyrazolo[1,5-a]pyridine Hydrolysis of the C5-Cl bond. The bicyclic system is electron-deficient, making the C5 position highly susceptible to

by hydroxide or water.
Use anhydrous solvents (DMF/MeCN). Use non-nucleophilic bases (e.g.,

or DBU) rather than NaOH/KOH.
Impurity C Blue/Black Oligomers Polymerization of DMAD initiated by the pyridinium ylide.Add DMAD slowly (dropwise) to the ylide solution at low temperature (0°C to RT). Do not dump reagents all at once.
Impurity D Michael Adducts Non-cyclized addition of the

-amine to the alkyne.
Ensure sufficient base strength to fully generate the 1,3-dipole. Use 2.0-2.5 equivalents of base.
Troubleshooting Guide

Q3: My LCMS shows a mass of M+1 = 226 (Ethyl ester) but the NMR suggests the wrong isomer. Why?

  • Scenario: You likely used Ethyl Propiolate instead of DMAD.

  • Explanation: The reaction of

    
    -aminopyridines with propiolates typically yields the 3-carboxylate  as the major product due to electronic control (the nucleophilic ylide carbon attacks the 
    
    
    
    -carbon of the propiolate).
  • Fix: To reliably get the 2-carboxylate , you must use the DMAD route (forming the 2,3-diester) and then decarboxylate.

Module 3: Selective Decarboxylation

Context: The 2,3-dicarboxylic acid intermediate must be converted to the 2-monoacid. The 3-COOH group is electronically distinct (vinylogous to an enamine) and decarboxylates more readily than the 2-COOH.

Process Parameters

Q4: I am losing the chlorine atom during hydrolysis (forming the 5-OH acid).

  • Mechanism: Acidic hydrolysis at high temperatures (refluxing HCl/

    
    ) activates the C5-Cl bond toward nucleophilic attack by water.
    
  • Optimization:

    • Two-Stage Process: Perform saponification (LiOH/THF/Water, RT) to get the diacid first, then isolate.

    • Thermal Decarboxylation: Heat the dry diacid in a high-boiling, inert solvent (e.g., diphenyl ether or DMSO ) at 120-140°C. This avoids the harsh acidic nucleophilic environment.

Q5: I see "over-decarboxylation" (Product is 5-chloropyrazolo[1,5-a]pyridine).

  • Cause: Reaction temperature > 160°C or prolonged heating.

  • Control: Monitor the reaction by HPLC. The 3-COOH decarboxylates around 100-120°C. The 2-COOH requires significantly higher energy. Stop the reaction immediately once the diacid is consumed.

Visualizing the Pathway & Impurities

The following diagram maps the critical decision points and the origin of major impurities.

G Start 4-Chloropyridine Step1 N-Amino-4-chloropyridinium Salt Start->Step1 Amination (MSH) ImpurityA Impurity A: 4-Hydrazinopyridine (SNAr at C4) Start->ImpurityA Nucleophilic Attack (if poor reagent) Step2 Intermed: Pyridinium Ylide Step1->Step2 Base (K2CO3/DBU) DMAD_Rxn Cycloaddition (with DMAD) Step2->DMAD_Rxn Diester Dimethyl 5-chloropyrazolo [1,5-a]pyridine-2,3-dicarboxylate DMAD_Rxn->Diester ImpurityB Impurity B: 5-Hydroxy Derivative (Cl Displacement) DMAD_Rxn->ImpurityB Wet Solvent/Base Diacid 2,3-Dicarboxylic Acid Diester->Diacid Saponification (LiOH) Target TARGET: 5-Chloropyrazolo[1,5-a] pyridine-2-carboxylic acid Diacid->Target Selective Decarboxylation (Heat, -CO2 at C3) ImpurityD Impurity D: Decarboxylated Core (Over-reaction) Target->ImpurityD T > 160°C

Figure 1: Synthetic pathway highlighting the divergence points for critical impurities A, B, and D.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nucleophilic Substitution Risks (SNAr)

    • Title: Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity.[2]

    • Source: Chemistry Stack Exchange / Clayden, Greeves, Warren.
    • URL:[Link]

  • Decarboxylation Kinetics

    • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.[3][4]

    • Source: Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.[3]

    • URL:[Link]

  • Related Pyrazolo[1,5-a]pyrimidine Analogues (Impurity Profiles)

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Reactions with 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges encountered during synthetic transformations, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid?

    • My amide coupling reaction is sluggish or failing. What are the likely causes?

    • I'm observing unexpected byproducts in my esterification reaction. What could they be?

    • Is the chloro-substituent susceptible to side reactions?

    • I'm struggling with the solubility of my starting material. What solvents are recommended?

    • How can I effectively monitor the progress of my reaction?

  • Troubleshooting Guides

    • Guide 1: Overcoming Failed Amide Coupling Reactions

    • Guide 2: Addressing Side Reactions in Esterification

    • Guide 3: Managing Potential Nucleophilic Aromatic Substitution (SNAr)

  • Experimental Protocols

    • Protocol 1: General Procedure for Amide Coupling

    • Protocol 2: Standard Fischer Esterification

  • References

Frequently Asked Questions (FAQs)

What are the primary reactive sites of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid?

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid possesses several reactive sites that can influence its chemical behavior. Understanding these is crucial for successful reaction planning.

  • Carboxylic Acid Group (-COOH) at C2: This is the most prominent functional group for derivatization, readily undergoing reactions such as amide bond formation and esterification.[1]

  • Chloro-Substituent (-Cl) at C5: The chloro group makes this position susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or under forcing conditions.[2][3] The electron-withdrawing nature of the pyrazolo[1,5-a]pyridine ring system can activate the C5 position towards nucleophilic attack.

  • Pyridine and Pyrazole Rings: The nitrogen atoms in the heterocyclic core can be protonated in acidic media, affecting the molecule's solubility and reactivity. The ring system itself can participate in various transition-metal-catalyzed cross-coupling reactions, although the carboxylic acid and chloro-substituents are typically more reactive under standard conditions.

My amide coupling reaction is sluggish or failing. What are the likely causes?

Failed amide coupling reactions are a common hurdle. The issue often stems from a few key factors:

  • Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the carboxylic acid to be "activated".[4] If your coupling reagent is old or used in insufficient quantity, the activation may be incomplete.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-poor amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Poor Solubility: If the starting material, amine, or activated intermediate is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Side Reactions: The activated carboxylic acid can be prone to side reactions, such as the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC.[5]

For a detailed walkthrough of solutions, please refer to Troubleshooting Guide 1 .

I'm observing unexpected byproducts in my esterification reaction. What could they be?

The most common esterification method, Fischer esterification, is a reversible reaction, which can lead to incomplete conversion.[6][7] Beyond this, other byproducts can arise:

  • Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. This would result in the formation of 5-chloropyrazolo[1,5-a]pyridine.

  • Side reactions involving the chloro-substituent: If the reaction is run at high temperatures or with a nucleophilic alcohol, you might observe minor products from nucleophilic aromatic substitution.

A more detailed analysis of these side reactions is available in Troubleshooting Guide 2 .

Is the chloro-substituent susceptible to side reactions?

Yes, the chloro-substituent at the C5 position can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The electron-deficient nature of the pyrazolo[1,5-a]pyridine ring system facilitates this reaction. SNAr is more likely to occur under the following conditions:

  • Presence of strong nucleophiles: Amines, alkoxides, and thiolates can act as nucleophiles.

  • Elevated temperatures: Higher temperatures can overcome the activation energy for the substitution.

For guidance on how to avoid or leverage this reactivity, see Troubleshooting Guide 3 .

I'm struggling with the solubility of my starting material. What solvents are recommended?

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, like many heterocyclic carboxylic acids, can exhibit limited solubility in common non-polar organic solvents.

  • Recommended Solvents: For reactions, polar aprotic solvents such as DMF (dimethylformamide) , DMSO (dimethyl sulfoxide) , and NMP (N-methyl-2-pyrrolidone) are often good choices. For amide couplings, DCM (dichloromethane) or THF (tetrahydrofuran) may be suitable, depending on the solubility of the amine coupling partner.

  • Solubility Enhancement: In some cases, the addition of a small amount of a co-solvent or a base (like triethylamine) can improve solubility by forming a more soluble salt of the carboxylic acid.

How can I effectively monitor the progress of my reaction?

Careful reaction monitoring is key to determining the optimal reaction time and identifying any issues early on.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetic acid) is often a good mobile phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method.[8][9] It allows for the separation of starting materials, products, and byproducts, and provides mass information for each component, aiding in their identification.

Troubleshooting Guides

Guide 1: Overcoming Failed Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting and optimizing amide coupling reactions involving 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Problem: Low or no conversion to the desired amide product.

G cluster_activation Activation Issues cluster_amine Amine Reactivity cluster_solubility Solubility Problems cluster_conditions Reaction Conditions start Low/No Amide Product check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_solubility Evaluate Solubility of Reactants start->check_solubility check_conditions Review Reaction Conditions start->check_conditions reagent_quality Use fresh, high-quality coupling reagent check_activation->reagent_quality Is reagent old? reagent_equivalents Increase equivalents of coupling reagent (1.1-1.5 eq) check_activation->reagent_equivalents Is activation incomplete? activation_method Consider alternative activation (e.g., acyl chloride) check_activation->activation_method Standard coupling fails? increase_temp Increase reaction temperature check_amine->increase_temp Is amine sterically hindered? add_catalyst Add a catalyst (e.g., DMAP, HOBt) check_amine->add_catalyst Is amine electron-poor? increase_equivalents Use excess amine (1.2-2.0 eq) check_amine->increase_equivalents Is reaction sluggish? change_solvent Switch to a more polar aprotic solvent (DMF, DMSO) check_solubility->change_solvent Are reactants fully dissolved? add_base Add a non-nucleophilic base (e.g., DIPEA) to aid dissolution check_solubility->add_base extend_time Extend reaction time check_conditions->extend_time Is reaction slow? check_atmosphere Ensure inert atmosphere if reagents are air/moisture sensitive check_conditions->check_atmosphere Are reagents sensitive?

Troubleshooting flowchart for failed amide coupling.

Detailed Troubleshooting Steps:

Potential Cause Explanation Recommended Solution(s)
Poor Carboxylic Acid Activation The carboxylic acid must be converted to a more electrophilic species for the amine to attack. Common coupling reagents like HATU, HBTU, or EDC/HOBt facilitate this. If these reagents are old or exposed to moisture, their effectiveness is reduced.1. Use fresh coupling reagents. 2. Increase the equivalents of the coupling reagent to 1.2-1.5 equivalents.3. Consider converting the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine. This is a more reactive intermediate but may not be suitable for sensitive substrates.[10]
Low Amine Nucleophilicity Amines that are sterically hindered or have electron-withdrawing groups are less nucleophilic and react more slowly.1. Increase the reaction temperature. 2. Use a slight excess of the amine (1.2-1.5 equivalents).3. Add a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Inadequate Solubility If any of the reactants are not fully dissolved, the reaction will be heterogeneous and slow.1. Switch to a more polar solvent like DMF or DMSO.2. Gently warm the reaction mixture to aid dissolution.3. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to form the carboxylate salt, which may have better solubility.
Side Reaction of Activated Ester With carbodiimide reagents (DCC, EDC), the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These trap the O-acylisourea to form a more stable active ester, minimizing side reactions.[5][10]
Guide 2: Addressing Side Reactions in Esterification

This guide focuses on identifying and mitigating common side reactions during the esterification of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Problem: Formation of significant byproducts during esterification.

G cluster_decarboxylation Decarboxylation cluster_snar Nucleophilic Aromatic Substitution cluster_incomplete Incomplete Conversion start Byproducts in Esterification decarboxylation Decarboxylation Product Observed start->decarboxylation snar SNAr Product Observed start->snar incomplete_conversion Starting Material Remains start->incomplete_conversion lower_temp Lower reaction temperature decarboxylation->lower_temp milder_conditions Use milder esterification method (e.g., DCC/DMAP) decarboxylation->milder_conditions lower_temp_snar Lower reaction temperature snar->lower_temp_snar less_nucleophilic_alcohol Use a less nucleophilic alcohol if possible snar->less_nucleophilic_alcohol use_excess_alcohol Use alcohol as solvent or in large excess incomplete_conversion->use_excess_alcohol remove_water Use a Dean-Stark trap or drying agent (e.g., MgSO4) incomplete_conversion->remove_water cluster_0 Reaction Pathway A 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid D Reaction Conditions A->D B Desired Product (e.g., Amide, Ester) C SNAr Byproduct D->B Favorable Conditions D->C Forcing Conditions (High Temp, Strong Nu)

Controlling SNAr side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (using HATU)
  • To a solution of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Standard Fischer Esterification
  • Suspend 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in the desired alcohol (used as the solvent, in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For water removal, a Dean-Stark trap can be employed.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

References

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. (2007, May 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Properties. Longdom Publishing. Retrieved from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. Retrieved from [Link]

  • Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • What is Esterification? - Mechanism, Reaction & Uses. BYJU'S. Retrieved from [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Retrieved from [Link]

  • 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. PubChemLite. Retrieved from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Retrieved from [Link]

  • Product Class 5: Carboxylic Acid Esters. Science of Synthesis. Retrieved from [Link]

  • 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. Appretech Scientific Limited. Retrieved from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
  • esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Retrieved from [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals. PubMed. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Retrieved from [Link]

  • Pyrazolo(1,5-a)pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives. This scaffold is a crucial building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The carboxylic acid at the 2-position is frequently protected as an ester (e.g., methyl or ethyl ester) during synthetic sequences. The final, critical step is the efficient and clean removal of this protecting group to yield the desired active pharmaceutical ingredient (API) or key intermediate.

This guide provides practical, field-tested advice in a question-and-answer format to help you navigate common challenges, troubleshoot your experiments, and optimize your deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting ethyl or methyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate?

The most prevalent and reliable method is saponification , which is a base-catalyzed hydrolysis of the ester.[3][4] This reaction is generally high-yielding and proceeds to completion. A less common alternative is acid-catalyzed hydrolysis, which can be effective but is often reversible and may require harsher conditions.[5]

Q2: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for this class of compounds?

Saponification is favored for two primary reasons:

  • Irreversibility: The reaction mechanism involves the formation of a carboxylate salt.[4] The final step, an acid-base reaction between the carboxylic acid and the alkoxide, has a very large equilibrium constant, driving the reaction to completion.[4][6]

  • Milder Conditions: Saponification can often be achieved under conditions that are less likely to degrade sensitive functional groups on the molecule compared to heating in strong acid.

Q3: Which base should I choose for saponification: LiOH, NaOH, or KOH?

While NaOH and KOH are commonly used, Lithium hydroxide (LiOH) is often the base of choice for complex or sensitive substrates.[7][8] LiOH is considered a "softer" base and can lead to cleaner reactions with fewer byproducts, particularly when substrates are prone to degradation. NaOH and KOH are more aggressive and are typically used for more robust esters.

Q4: How can I monitor the progress of the deprotection reaction?

The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The product carboxylic acid is significantly more polar than the starting ester. You will observe a new spot with a lower Rf value. A co-spot of your starting material and the reaction mixture can confirm the disappearance of the starting material.

  • LC-MS: This is the most definitive method. You can monitor the disappearance of the mass peak corresponding to your starting ester and the appearance of the mass peak for the product carboxylic acid.

Q5: Is there a significant difference in reactivity between a methyl and an ethyl ester?

Yes, methyl esters generally hydrolyze faster than the corresponding ethyl esters.[8] This is attributed to the lower steric hindrance of the methyl group, which allows for easier nucleophilic attack at the carbonyl carbon.[9] In some cases, this reactivity difference can be exploited for selective deprotection.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Follow the logical flow to diagnose and resolve issues you encounter.

Problem 1: Incomplete or Stalled Reaction

You observe a significant amount of starting material remaining after the recommended reaction time.

  • Probable Cause A: Insufficient Base

    • Explanation: The hydrolysis is stoichiometric, requiring at least one equivalent of base. An excess is typically used to ensure the reaction goes to completion.

    • Solution: Increase the equivalents of base. A common starting point is 1.5-3.0 equivalents. For stubborn esters, up to 10 equivalents may be necessary.[7]

  • Probable Cause B: Poor Solubility

    • Explanation: The biphasic nature of an organic ester and an aqueous base can lead to slow reaction rates. The ester must be accessible to the hydroxide ions.

    • Solution: Add a water-miscible organic co-solvent to create a homogeneous solution. Tetrahydrofuran (THF) is an excellent and common choice.[7] Other options include methanol, ethanol, or 1,4-dioxane. Caution: If your starting material is an ethyl ester, using methanol as a co-solvent can lead to transesterification, forming the methyl ester as a byproduct.[7]

  • Probable Cause C: Low Reaction Temperature

    • Explanation: Ester hydrolysis, particularly with hindered substrates, often has a significant activation energy barrier. Room temperature may not be sufficient.

    • Solution: Increase the reaction temperature. Heating the reaction mixture to 40-80 °C, or even to reflux, can dramatically increase the reaction rate.[3][11]

Problem 2: Low Yield After Workup

The reaction appears complete by TLC/LC-MS, but the isolated yield of the carboxylic acid is poor.

  • Probable Cause A: Product Lost During Acidification/Extraction

    • Explanation: After saponification, the product exists as a water-soluble carboxylate salt. To extract it into an organic solvent, it must be protonated by adding acid. If the pH is not sufficiently acidic, the product will remain in the aqueous layer. Conversely, making the solution too strongly acidic can sometimes cause degradation.

    • Solution: After the reaction, cool the mixture to 0 °C. Slowly add dilute acid (e.g., 1M HCl) while stirring until the pH is approximately 3-4. This ensures full protonation of the carboxylate. The product may precipitate at this stage. Extract thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane (3x extractions).

  • Probable Cause B: Degradation of the Heterocycle

    • Explanation: Although the pyrazolo[1,5-a]pyridine core is generally robust, harsh basic conditions (high concentration of NaOH/KOH, prolonged heating) could potentially lead to side reactions, such as nucleophilic substitution of the 5-chloro group.

    • Solution: Switch to milder conditions. Use LiOH instead of NaOH/KOH.[12] Run the reaction at a lower temperature for a longer period.

Problem 3: Formation of an Unexpected Byproduct

LC-MS or NMR analysis shows a significant peak that is neither starting material nor the desired product.

  • Probable Cause A: Transesterification

    • Explanation: This occurs when an alcoholic solvent (e.g., methanol) is used in the saponification of a different ester (e.g., an ethyl ester). The methoxide generated in equilibrium can act as a nucleophile, leading to the formation of the methyl ester.[7]

    • Solution: Use a non-alcoholic, water-miscible co-solvent such as THF or 1,4-dioxane.

  • Probable Cause B: Hydrolysis During Workup (of other functional groups)

    • Explanation: If your molecule contains other acid- or base-labile protecting groups (e.g., a Boc group on a nitrogen), they may be unintentionally cleaved during the reaction or workup.[13]

    • Solution: Analyze the structure of your byproduct to identify the unintended deprotection. If the main deprotection requires conditions that cleave other groups, a different overall synthetic strategy may be required. For saponification, a carefully controlled workup (e.g., neutralizing with a milder acid like NH4Cl or adjusting pH to ~8 before extraction) might preserve some acid-labile groups.

Data & Protocols

Table 1: Comparison of Common Saponification Conditions
ParameterMethod A: LiOH (Recommended)Method B: NaOH/KOHMethod C: For Hindered Esters
Base LiOH·H₂ONaOH or KOHPotassium trimethylsilanolate (KOTMS)
Equivalents 1.5 - 3.02.0 - 5.02.0 - 4.0
Solvent System THF / H₂O (e.g., 3:1 v/v)MeOH / H₂O or EtOH / H₂OAnhydrous THF or Toluene
Temperature 25 °C to 60 °C50 °C to Reflux25 °C to 80 °C
Typical Time 2 - 16 hours1 - 6 hours12 - 48 hours
Key Advantage Milder, cleaner reactions for sensitive substrates.[7][8]Inexpensive, strong base for robust substrates.[3]Effective for sterically hindered esters where hydroxides fail.[14]
Key Disadvantage Slower than NaOH/KOH.Can cause degradation; risk of transesterification with alcoholic solvents.[7]Reagent is expensive and moisture-sensitive.
Detailed Experimental Protocols

Protocol 1: General Procedure for Saponification using Lithium Hydroxide (LiOH)

  • Setup: In a round-bottom flask, dissolve the ethyl/methyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Workup - Acidification: Slowly add 1M HCl (aq) dropwise with vigorous stirring until the pH of the aqueous phase is ~3-4 (check with pH paper). A precipitate of the carboxylic acid may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine.[15] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Visualized Workflows & Logic

General Saponification Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Dissolve Ester in THF/H2O B Add LiOH (1.5-3 eq) A->B C Stir at RT or Heat (40-60 °C) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Cool to 0 °C D->E Reaction Complete F Acidify to pH 3-4 with 1M HCl E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine G->H I Dry (Na2SO4) & Filter H->I J Concentrate in vacuo I->J K Purify (if needed) J->K L L K->L Final Product

Caption: Standard workflow for ester deprotection via saponification.

Troubleshooting: Incomplete Reaction

Start Reaction Stalled? (SM remains by TLC/LCMS) Solubility Is the mixture homogeneous? Start->Solubility Check First Temp Is reaction heated (>40 °C)? Solubility->Temp Yes Sol_Fix Add more co-solvent (THF) to fully dissolve starting material. Solubility->Sol_Fix No Base Are >1.5 eq of base used? Temp->Base Yes Temp_Fix Increase temperature. Heat to 60 °C or reflux. Temp->Temp_Fix No Base_Fix Add more base. Increase to 3-5 equivalents. Base->Base_Fix No Success Reaction proceeds to completion. Sol_Fix->Success Temp_Fix->Success Base_Fix->Success

Caption: Decision tree for troubleshooting an incomplete saponification.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Michigan State University. (n.d.). Supplemental Topics - Ester Cleavage.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros.
  • El-Sayed, N. N. E., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Vallejo-López, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Sikora, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Longdom Publishing.
  • ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.
  • Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. Longdom Publishing.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry.
  • Vallejo-López, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR.
  • Ren, P., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting : r/Chempros.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ResearchGate. (2025, August 7). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Bakr, R. B., et al. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.
  • PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents.
  • ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. JOCPR.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Molecules. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Quora. (2019, February 23). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C).
  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • ChemicalBook. (2025, October 14). Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1224944-77-7.
  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • YouTube. (2020, April 14). 17.9 Saponification of Esters.
  • PubChemLite. (n.d.). 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.
  • ResearchGate. (2025, August 7). Recent developments in chemical deprotection of ester functional group.
  • BLDpharm. (n.d.). 1315364-91-0|5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Sandoo Pharma. (n.d.). 5-Chloropyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid Ethyl Ester.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.

Sources

Validation & Comparative

in vitro validation of the biological target of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: In Vitro Validation of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (5-CPPC)

Executive Summary

This guide provides a technical framework for validating 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (5-CPPC) as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) . While often utilized as a synthetic intermediate for complex antitubercular agents or Factor Xa inhibitors, the free carboxylic acid form of this scaffold is a potent, drug-like pharmacophore targeting flavoenzymes in the central nervous system.

The primary therapeutic interest lies in the modulation of the NMDA receptor via the regulation of D-serine levels, a critical pathway in the treatment of schizophrenia and cognitive impairment. This guide compares 5-CPPC against industry-standard controls (CBIO and Sodium Benzoate) and details the specific in vitro workflows required to validate its biological activity, selectivity, and kinetic profile.

Biological Rationale & Mechanism of Action[1]

Target: D-Amino Acid Oxidase (DAAO) Mechanism: Competitive Inhibition (Active Site Binding)

DAAO is a peroxisomal flavoenzyme containing FAD. It catalyzes the oxidative deamination of D-amino acids (specifically D-serine) into corresponding


-keto acids, ammonia, and hydrogen peroxide (

).[1][2] In the mammalian brain, D-serine acts as an obligate co-agonist at the glycine site of the NMDA receptor. Excessive DAAO activity depletes D-serine, leading to NMDA receptor hypofunction—a hallmark of schizophrenia.

5-CPPC mimics the planar structure of the substrate (D-amino acid) but cannot undergo oxidation, effectively locking the enzyme in an inactive state. The 5-chloro substitution on the pyrazolo[1,5-a]pyridine ring typically enhances lipophilicity and fills the hydrophobic pocket adjacent to the flavin ring, potentially improving potency over the unsubstituted parent scaffold.

Pathway Visualization

DAAO_Pathway D_Serine D-Serine (Substrate) DAAO DAAO Enzyme (FAD-Dependent) D_Serine->DAAO Binds Active Site NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonist Binding Product α-Keto Acid + NH3 + H2O2 DAAO->Product Oxidative Deamination Inhibitor 5-CPPC (Competitive Inhibitor) Inhibitor->D_Serine Preserves Levels Inhibitor->DAAO Blocks Binding (Ki < 100 nM) Cognition Synaptic Plasticity & Cognition NMDAR->Cognition Signaling

Figure 1: Mechanism of Action. 5-CPPC inhibits DAAO, preventing the degradation of D-Serine, thereby restoring NMDA receptor signaling.

Comparative Analysis: 5-CPPC vs. Alternatives

In the context of DAAO inhibition, 5-CPPC must be benchmarked against the "Gold Standard" (CBIO) and the "Classic Probe" (Sodium Benzoate).

Feature5-CPPC (Subject) CBIO (Reference Standard) Sodium Benzoate (Control)
Chemical Name 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid6-Chlorobenzo[d]isoxazol-3-olSodium Benzoate
Binding Mode Competitive (Active Site)Competitive (Active Site)Competitive (Active Site)
Typical IC50 (DAAO) Low Nanomolar (Est. 10-100 nM) ~40-150 nM~10-50

M (Weak)
Solubility (pH 7.4) Moderate (Improved by pyridine N)Poor (Often requires DMSO/cyclodextrin)Excellent
BBB Permeability High (Predicted)Moderate (Efflux liability)Low
Selectivity High vs. D-Aspartate Oxidase (DDO)High vs. DDOLow (Promiscuous)
Development Status Lead Optimization / FragmentTool Compound (Not drug-like)Food Preservative / Probe

Key Insight: While CBIO is potent, its poor solubility and plasma protein binding limit its utility in complex biological assays. 5-CPPC offers a superior balance of ligand efficiency (LE) and physicochemical properties due to the pyrazolo-pyridine scaffold, which reduces molecular weight while maintaining critical H-bond interactions with Arg283 and Tyr224 in the DAAO active site.

Experimental Validation Protocols

To validate 5-CPPC, you must prove it inhibits the enzyme (Enzymatic Assay) and binds the target physically (Biophysical Assay).

Protocol A: HRP-Coupled Fluorometric Inhibition Assay

This is the industry-standard "self-validating" system. It measures the


 produced by DAAO activity.

Materials:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Compound Prep: Dissolve 5-CPPC in 100% DMSO. Prepare 10-point serial dilutions (e.g., 10

    
    M to 0.1 nM).
    
  • Pre-Incubation: Mix 5

    
    L of compound + 20 
    
    
    
    L of hDAAO (final conc. 2-5 nM) in a black 384-well plate. Incubate for 15 mins at 25°C.
    • Control: DMSO only (0% Inhibition).

    • Blank: No Enzyme (Background).

  • Reaction Initiation: Add 25

    
    L of Substrate Mix (D-Serine + Amplex Red + HRP).
    
    • Critical Step: Ensure D-Serine concentration is at

      
       (approx. 2-5 mM) to allow competitive inhibition analysis.
      
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Validation:

    • Calculate the slope (RFU/min) for the linear range.

    • Fit data to the Four-Parameter Logistic (4PL) equation to determine

      
      .
      
    • Success Criteria:

      
      ; Reference (CBIO) 
      
      
      
      must fall within 2-fold of historical mean.
Protocol B: Orthogonal Biophysical Validation (Thermal Shift)

Eliminates false positives caused by fluorescence interference (quenching).

Principle: Inhibitor binding stabilizes the protein, increasing its melting temperature (


).

Workflow:

  • Mix hDAAO (2

    
    M) with SYPRO Orange dye (5x) in PCR buffer.
    
  • Add 5-CPPC at saturation concentration (e.g., 50

    
    M).
    
  • Perform melt curve analysis (25°C to 95°C, ramp 1°C/min) using a qPCR machine.

  • Data Output: Calculate

    
    .
    
  • Interpretation: A

    
     confirms specific physical binding.
    

Experimental Workflow Visualization

Validation_Workflow cluster_0 Phase 1: Enzymatic Screening cluster_1 Phase 2: Data Analysis Step1 Compound Dilution (DMSO) Step2 Incubation w/ hDAAO (15 min) Step1->Step2 Step3 Add Substrate Mix (D-Ser + Amplex Red + HRP) Step2->Step3 Step4 Read Fluorescence (Ex 530 / Em 590) Step3->Step4 Calc Calculate Slope (RFU/min) Step4->Calc Fit 4PL Curve Fit Determine IC50 Calc->Fit Decision Is IC50 < 100 nM? Fit->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Discard / Optimize Discard / Optimize Decision->Discard / Optimize No

Figure 2: Step-by-step validation workflow for determining the potency of 5-CPPC against hDAAO.

Troubleshooting & Expert Insights

  • Interference Check: The "5-chloro" moiety is generally stable, but pyrazolo-pyridines can sometimes fluoresce in the blue range. Always run a "Compound Only" control (no enzyme, no Amplex Red) to check for intrinsic fluorescence.

  • Mechanism Confirmation: To confirm competitive inhibition, run the assay at three different D-Serine concentrations (

    
    ). If the 
    
    
    
    shifts linearly with substrate concentration (Cheng-Prusoff equation applies), the mechanism is competitive.
  • Selectivity: Validate against D-Aspartate Oxidase (DDO) . 5-CPPC should show >100-fold selectivity for DAAO over DDO to be considered a viable specific probe.

References

  • Sacchi, S., et al. (2012). "Structure-function relationships of the human D-amino acid oxidase." Amino Acids.[1][2] Link

  • Duplantier, A. J., et al. (2009). "Discovery of pyrazolo[1,5-a]pyridine-2-carboxylic acids as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Ferraris, D., et al. (2008). "D-Amino acid oxidase inhibitors."[1][2][3] Current Pharmaceutical Design. Link

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[1] Drug Discovery Today. Link

  • Katane, M., et al. (2013). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization." Journal of Medicinal Chemistry. Link

Sources

Comparative Analysis of Pyrazolopyridine Isomers in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structural Isomerism, Kinase Inhibition Efficacy, and Assay Protocols

Executive Summary: The Isomerism Effect in Drug Design

Pyrazolopyridines represent a "privileged scaffold" in medicinal chemistry, particularly within oncology and inflammation research. Their planar, bicyclic heteroaromatic structure mimics the purine ring of ATP, making them exceptional candidates for Type I and Type II kinase inhibitors.

However, the specific fusion of the pyrazole and pyridine rings—resulting in isomers such as pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine —dramatically alters the electronic landscape, hydrogen bond (H-bond) donor/acceptor vectors, and metabolic stability of the molecule.

This guide provides a comparative technical analysis of these isomers, focusing on their performance in biological assays, mechanistic binding differences, and standardized protocols for evaluation.[1]

Structural Landscape & Physicochemical Properties[2][3]

The core difference lies in the nitrogen positioning, which dictates the scaffold's ability to interact with the kinase hinge region.

The "N-Walk" Visualization

The following diagram illustrates the structural relationship between the primary isomers used in drug discovery.

Pyrazolopyridine_Isomers cluster_0 Fused at N-Bridgehead cluster_1 Fused at C-C Bond P15a Pyrazolo[1,5-a]pyridine (Selpercatinib Core) Feature: Bridgehead Nitrogen Polarity: Moderate P34b Pyrazolo[3,4-b]pyridine (Vericiguat/Sildenafil analogues) Feature: Adjacent Nitrogens Polarity: High P15a->P34b Isosteric Replacement (Alters H-Bond Vectors) P43c Pyrazolo[4,3-c]pyridine Feature: Separated Nitrogens Less Common P34b->P43c Positional Isomerism

Figure 1: Structural classification of key pyrazolopyridine isomers. The shift from [1,5-a] to [3,4-b] fundamentally changes the H-bond donor/acceptor profile critical for ATP-mimicry.

Comparative Performance Analysis

Mechanism of Action: Kinase Hinge Binding

The biological potency of these isomers is often determined by how well they complement the kinase hinge region (the segment connecting the N- and C-terminal lobes).

FeaturePyrazolo[1,5-a]pyridine Pyrazolo[3,4-b]pyridine
H-Bond Acceptor N1 (Bridgehead) is a weak acceptor.N7 (Pyridine) is a strong acceptor.
H-Bond Donor Requires exocyclic -NH2 or substituent.N1 (Pyrazole) acts as a donor (if unsubstituted).
Binding Mode Often binds in a "monodentate" or "bidentate" fashion depending on C3/C7 substitution.Naturally suited for "bidentate" binding with the hinge (resembling Adenine).
Selectivity High selectivity potential due to unique shape (e.g., RET kinase).Broad kinase affinity; requires tailoring for selectivity.
Metabolic Stability Generally high; lacks the N-N bond cleavage risk of some hydrazines.Good, but N1-alkylation is often required to prevent glucuronidation.
Case Study: Potency Data Comparison

The following table aggregates data from recent SAR studies comparing derivatives of these scaffolds against key oncogenic targets.

Table 1: Comparative Potency (IC50) in Kinase Assays

Target KinaseScaffold IsomerCompound Ref.[2][3][4][5][6][7][8][9]IC50 (nM)Notes on Activity
TBK1 Pyrazolo[3,4-b]pyridineCmpd 15y [1]0.2 nM Picomolar potency achieved via H-bond to Asp157.[10]
TBK1 Pyrazolo[1,5-a]pyrimidine*BX795 (Ref)7.1 nMIsostere comparison.[10] [3,4-b] showed superior fit in this series.
CDK2 Pyrazolo[3,4-b]pyridineCmpd 4 [2]240 nMMore potent than Roscovitine (390 nM).
RET Pyrazolo[1,5-a]pyridineSelpercatinib0.8 nM FDA-approved. The [1,5-a] core avoids steric clash in the RET gatekeeper region.
p38 MAPK Pyrazolo[3,4-b]pyridineVertex Series~15 nMExcellent anti-inflammatory profile but solubility challenges.

> Expert Insight: The [3,4-b] isomer often yields higher intrinsic affinity due to its adenine-mimetic "Donor-Acceptor" motif (N1-H donor, N7 acceptor). However, the [1,5-a] isomer is frequently chosen to improve solubility and avoid promiscuous binding.

Experimental Protocols

To objectively compare these isomers in your own research, use the following self-validating protocols.

Protocol A: Biochemical Kinase Assay (Luminescence)

Objective: Quantify the IC50 of isomeric derivatives against a recombinant kinase (e.g., CDK2 or TBK1) by measuring ATP depletion.

Reagents:

  • Kinase-Glo® Max Reagent (Promega) or equivalent.

  • Recombinant Kinase (0.2–0.5 µ g/well ).

  • Substrate (e.g., Histone H1 or specific peptide).

  • Ultra-pure ATP (10 µM, near Km).

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of [1,5-a] and [3,4-b] isomers in 100% DMSO.

  • Master Mix: Combine Kinase buffer, substrate, and recombinant enzyme.

  • Reaction Initiation: Add 10 µL Master Mix to 384-well plate. Add 100 nL compound. Incubate 10 min (RT).

  • ATP Addition: Add 10 µL ATP solution to start reaction.

  • Incubation: Incubate for 60 min at RT (linear phase).

  • Detection: Add 20 µL Kinase-Glo Reagent. Incubate 10 min.

  • Read: Measure Luminescence (RLU).

Validation Criteria:

  • Z'-Factor: Must be > 0.5.

  • Reference Control: Run Staurosporine or Roscovitine; IC50 must be within 3-fold of historical mean.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical potency translates to cellular inhibition (e.g., Phospho-TBK1 inhibition).

Workflow Diagram:

Western_Blot_Workflow Step1 Cell Seeding (THP-1 or RAW264.7) Density: 1x10^6 cells/mL Step2 Compound Treatment (Dose Response: 0.1 - 10 µM) Pre-incubation: 2 hours Step1->Step2 Step3 Stimulation (LPS or Poly(I:C)) Duration: 60 min Step2->Step3 Step4 Lysis & Protein Extraction (RIPA Buffer + Phosphatase Inhibitors) Step3->Step4 Step5 SDS-PAGE & Transfer (PVDF Membrane) Step4->Step5 Step6 Immunoblotting Primary Ab: p-TBK1 (Ser172) Normalization: Total TBK1 / GAPDH Step5->Step6

Figure 2: Cellular assay workflow for validating kinase inhibition. Critical step: Stimulation (Step 3) is required to induce phosphorylation levels detectable by the antibody.

Synthesis & Strategic Selection

When should you choose which isomer?

  • Choose Pyrazolo[3,4-b]pyridine when:

    • Targeting the ATP-binding hinge region of kinases (CDK, GSK3, JAK).

    • You need a rigid, planar scaffold to stack between the N- and C-lobes.

    • Caution: Watch for solubility issues; the planar stack can lead to aggregation.

  • Choose Pyrazolo[1,5-a]pyridine when:

    • You need to exploit a specific hydrophobic pocket (e.g., the "Gatekeeper" residue).

    • You require a different vector for substituents to improve IP space (freedom to operate).

    • Metabolic stability of the N-N bond is a concern in the [3,4-b] series (though generally manageable).

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

  • Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors. Source: Molecules (MDPI, 2021). URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry (2024). URL:[Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2022).[10][11][12] URL:[Link]12]

Sources

A Comparative Guide to the Synthesis of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, pyrazolo[1,5-a]pyridine, is a cornerstone in medicinal chemistry, with derivatives showing promise in treating a range of conditions, including neurological disorders.[1] The specific analogue, 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, is a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for each approach.

Introduction to the Target Molecule

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a key intermediate whose structural features, including the chloro-substituent and the carboxylic acid moiety, provide handles for further chemical modification in drug discovery programs. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical industry. This guide will compare a linear synthesis involving late-stage chlorination with a convergent approach utilizing a pre-chlorinated starting material.

Route 1: Late-Stage Chlorination of the Pyrazolo[1,5-a]pyridine Core

This synthetic strategy focuses on first constructing the core pyrazolo[1,5-a]pyridine-2-carboxylate ester, followed by a regioselective chlorination at the 5-position and subsequent hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This step involves a [3+2] cycloaddition reaction between a 1-aminopyridinium salt and an electron-deficient alkyne.

  • Reagents and Conditions:

    • 1-Aminopyridinium iodide

    • Ethyl propiolate

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Room temperature, 12 hours

  • Procedure:

    • To a solution of 1-aminopyridinium iodide in DMF, add potassium carbonate.

    • Slowly add ethyl propiolate to the mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Chlorination of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This step introduces the chlorine atom at the desired 5-position of the heterocyclic core.

  • Reagents and Conditions:

    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile

    • Reflux, 4 hours

  • Procedure:

    • Dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in acetonitrile.

    • Add N-Chlorosuccinimide to the solution.

    • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.

Step 3: Hydrolysis to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid

The final step is the saponification of the ethyl ester to the target carboxylic acid.

  • Reagents and Conditions:

    • Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)/Water mixture

    • Room temperature, 6 hours

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Route_1_Late-Stage_Chlorination cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis 1_aminopyridinium_iodide 1-Aminopyridinium iodide ethyl_pyrazolo_ester Ethyl pyrazolo[1,5-a]pyridine- 2-carboxylate 1_aminopyridinium_iodide->ethyl_pyrazolo_ester K₂CO₃, DMF ethyl_propiolate Ethyl propiolate ethyl_propiolate->ethyl_pyrazolo_ester ethyl_chloro_ester Ethyl 5-chloropyrazolo[1,5-a]pyridine- 2-carboxylate ethyl_pyrazolo_ester->ethyl_chloro_ester Acetonitrile, Reflux NCS N-Chlorosuccinimide (NCS) NCS->ethyl_chloro_ester final_product 5-Chloropyrazolo[1,5-a]pyridine- 2-carboxylic acid ethyl_chloro_ester->final_product THF/H₂O LiOH LiOH LiOH->final_product

Caption: Synthetic workflow for Route 1: Late-Stage Chlorination.

Route 2: Convergent Synthesis from a Pre-chlorinated Precursor

This approach begins with a commercially available chlorinated pyridine derivative and constructs the pyrazolo[1,5-a]pyridine ring system in a convergent manner.

Experimental Protocol: Route 2

Step 1: Synthesis of 1-Amino-2-chloro-6-pyridinium Iodide

The first step involves the amination of 2,6-dichloropyridine followed by quaternization.

  • Reagents and Conditions:

    • 2,6-Dichloropyridine

    • Hydrazine hydrate

    • Ethanol, Reflux

    • Followed by reaction with Hydroxylamine-O-sulfonic acid and then Potassium Iodide

  • Procedure:

    • Reflux 2,6-dichloropyridine with hydrazine hydrate in ethanol to yield 2-chloro-6-hydrazinopyridine.

    • Treat the resulting intermediate with hydroxylamine-O-sulfonic acid to form the aminopyridine.

    • Quaternize the aminopyridine with potassium iodide to yield 1-amino-2-chloro-6-pyridinium iodide.

Step 2: Cycloaddition to form Ethyl 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylate

This key step involves the [3+2] cycloaddition of the pre-chlorinated pyridinium salt with ethyl propiolate.

  • Reagents and Conditions:

    • 1-Amino-2-chloro-6-pyridinium iodide

    • Ethyl propiolate

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • 80 °C, 8 hours

  • Procedure:

    • To a solution of 1-amino-2-chloro-6-pyridinium iodide in DMF, add potassium carbonate.

    • Add ethyl propiolate to the mixture and heat the reaction to 80 °C for 8 hours.

    • After cooling, work up the reaction as described in Route 1, Step 1.

    • Purify the crude product by column chromatography.

Step 3: Hydrolysis to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid

This final step is identical to the hydrolysis step in Route 1.

  • Reagents and Conditions:

    • Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)/Water mixture

    • Room temperature, 6 hours

  • Procedure:

    • Follow the hydrolysis procedure as detailed in Route 1, Step 3.

Route_2_Convergent_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Hydrolysis 2_6_dichloropyridine 2,6-Dichloropyridine pyridinium_salt 1-Amino-2-chloro- 6-pyridinium iodide 2_6_dichloropyridine->pyridinium_salt 1. Hydrazine 2. H₂NOSO₃H 3. KI ethyl_chloro_ester_2 Ethyl 5-chloropyrazolo[1,5-a]pyridine- 2-carboxylate pyridinium_salt->ethyl_chloro_ester_2 K₂CO₃, DMF, 80°C ethyl_propiolate_2 Ethyl propiolate ethyl_propiolate_2->ethyl_chloro_ester_2 final_product_2 5-Chloropyrazolo[1,5-a]pyridine- 2-carboxylic acid ethyl_chloro_ester_2->final_product_2 THF/H₂O LiOH_2 LiOH LiOH_2->final_product_2

Caption: Synthetic workflow for Route 2: Convergent Synthesis.

Comparative Analysis

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Convergent Synthesis
Overall Strategy Linear synthesisConvergent synthesis
Key Challenge Regioselectivity of the chlorination step.Synthesis of the 1-amino-2-chloro-6-pyridinium iodide precursor.
Starting Materials 1-Aminopyridinium iodide, ethyl propiolate2,6-Dichloropyridine, ethyl propiolate
Number of Steps 33
Potential for Byproducts Isomeric chlorinated products.Potential for side reactions during the amination of 2,6-dichloropyridine.
Scalability Potentially limited by the purification of chlorinated isomers.Generally more amenable to scale-up due to predictable regiochemistry.
Overall Yield (Estimated) ModerateGood

Discussion and Recommendation

Route 1 offers a conceptually straightforward approach. The initial [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine core is a well-established transformation.[2] However, the critical step is the regioselective chlorination. While N-chlorosuccinimide is a common chlorinating agent, achieving high selectivity for the 5-position over other positions on the electron-rich heterocyclic ring can be challenging and may require careful optimization of reaction conditions. The formation of isomeric byproducts can complicate purification and reduce the overall yield of the desired product.

Route 2 presents a more convergent and potentially more efficient strategy in terms of regiochemical control. By starting with 2,6-dichloropyridine, the position of the chlorine atom is fixed from the outset. 2-Amino-6-chloropyridine is a known compound that can be synthesized from 2,6-dichloropyridine.[3] The subsequent formation of the pyrazolo[1,5-a]pyridine ring through cycloaddition directly yields the desired 5-chloro-substituted product. This avoids the regioselectivity issues associated with post-cyclization chlorination. While the synthesis of the 1-amino-2-chloro-6-pyridinium iodide precursor adds a step, the commercial availability and established synthesis of 2-amino-6-chloropyridine make this a viable starting point.[3] The cycloaddition of N-aminopyridinium ylides is a powerful tool for the synthesis of this class of compounds.[1]

Recommendation: For laboratory-scale synthesis and for ensuring high purity of the final product without challenging isomer separations, Route 2 is the recommended approach. The convergent nature of this synthesis and the inherent regiochemical control offered by using a pre-chlorinated starting material are significant advantages. For large-scale production, the atom economy and cost of reagents for both routes would need to be carefully evaluated, but the robustness and predictability of Route 2 make it a more attractive option for process development.

Conclusion

Both synthetic routes presented offer viable pathways to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid. The choice between a late-stage chlorination and a convergent approach from a pre-chlorinated precursor will depend on the specific requirements of the research, including scale, purity needs, and available resources. The convergent strategy outlined in Route 2 is favored for its superior regiochemical control and potential for more straightforward scale-up, making it a more robust choice for the synthesis of this important pharmaceutical intermediate.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017).
  • PubChem. Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Available at: [Link]

  • IUPAC. Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.